molecular formula C₁₈H₁₉NO₄ B1146739 (2r,3s)-3-Phenylisoserine ethyl ester CAS No. 153433-80-8

(2r,3s)-3-Phenylisoserine ethyl ester

Cat. No.: B1146739
CAS No.: 153433-80-8
M. Wt: 313.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-N-Benzoyl-3-phenylisoserine ethyl ester is an intermediate in the preparation of potent anticancer drug Paclitaxel used to study the location of the binding sites. (2R,3S)-N-Benzoyl-3-phenylisoserine ethyl ester shows cytotoxic, antiviral and immunomodulatory activity.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (2R,3S)-3-Phenylisoserine Ethyl Ester: A Key Chiral Building Block in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine ethyl ester, a chiral amino acid derivative, holds a position of considerable significance in the landscape of pharmaceutical sciences. Its paramount importance lies in its role as a pivotal precursor to the C-13 side-chain of the potent anticancer agents Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[1][2] The precise stereochemistry of this molecule is fundamental to the therapeutic efficacy of these life-saving drugs. This technical guide provides an in-depth exploration of this compound, encompassing its chemical identity, synthesis, analytical characterization, and its critical application in the synthesis of taxane-based chemotherapeutics.

Chemical Identity and Properties

A clear definition of the subject molecule is the foundation of any technical discussion. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate; (2R,3S)-3-Amino-2-hydroxy-3-phenylpropionic Acid Ethyl Ester[1]
CAS Number 143615-00-3[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.25 g/mol [1]
Appearance White Solid[1]
Storage 2-8°C Refrigerator[1]

The Crucial Role in Taxane Synthesis

The clinical and commercial success of Paclitaxel and Docetaxel has driven extensive research into efficient and stereoselective synthetic routes. The side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical component for the biological activity of these drugs. This compound serves as a readily available and versatile starting material for the construction of this essential side chain.

The general synthetic strategy involves the coupling of a protected derivative of the phenylisoserine side chain with baccatin III or a related taxane core. The ethyl ester functionality in the title compound provides a convenient handle for subsequent chemical transformations, including protection of the amino and hydroxyl groups, followed by hydrolysis to the corresponding carboxylic acid for coupling.

G A (2R,3S)-3-Phenylisoserine ethyl ester B N- and O-Protection A->B Protection reagents C Ester Hydrolysis B->C Base/Acid D Protected (2R,3S)-N-Protected- 3-phenylisoserine C->D F Coupling Reaction D->F E Baccatin III derivative E->F G Protected Taxane F->G H Deprotection G->H I Paclitaxel or Docetaxel H->I

General workflow for the utilization of this compound in taxane synthesis.

Synthesis of this compound

The stereoselective synthesis of this compound is a critical aspect of its utility. A common and effective strategy involves the resolution of a racemic precursor, followed by functional group manipulation. While a direct, detailed protocol for the ethyl ester is not extensively published, a robust synthesis can be derived from established procedures for the corresponding methyl ester.[3] The key steps are outlined below.

1. Synthesis of Racemic threo-3-Phenylisoserine Amide: This can be achieved through various established organic synthesis routes, often starting from commercially available materials like benzaldehyde and glycine derivatives.

2. Diastereomeric Salt Resolution: The resolution of the racemic threo-3-phenylisoserine amide is a crucial step to isolate the desired (2R,3S)-enantiomer. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as (-)-dibenzoyltartaric acid, in a suitable solvent like ethanol. The difference in solubility between the two diastereomeric salts allows for their separation by fractional crystallization.[3]

G cluster_0 Resolution of Racemic Amide A Racemic threo-3-Phenylisoserine Amide C Diastereomeric Salt Formation (Ethanol, Reflux) A->C B (-)-Dibenzoyltartaric Acid B->C D Fractional Crystallization C->D E (2R,3S)-Amide Salt (Less Soluble) D->E F (2S,3R)-Amide Salt (More Soluble) D->F

Diastereomeric salt resolution of racemic threo-3-phenylisoserine amide.

3. Liberation and Hydrolysis of the Chiral Amide: The resolved (2R,3S)-3-phenylisoserine amide salt is then treated with a strong acid, such as hydrochloric acid, to liberate the free amide. Subsequent hydrolysis of the amide, typically under acidic conditions, yields (2R,3S)-3-phenylisoserine hydrochloride.[3]

4. Esterification: The final step is the esterification of (2R,3S)-3-phenylisoserine to its corresponding ethyl ester. This can be achieved through standard acid-catalyzed esterification (Fischer esterification) by reacting the amino acid with ethanol in the presence of a strong acid catalyst like gaseous HCl or sulfuric acid.[3]

Detailed Experimental Protocol (Adapted from Methyl Ester Synthesis[3])

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

  • Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of (-)-dibenzoyltartaric acid in ethanol.

  • Reflux the suspension for a defined period (e.g., 2 hours) to ensure complete salt formation.

  • Cool the mixture to room temperature and stir for an additional hour to allow for complete crystallization of the less soluble diastereomeric salt.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.

Step 2: Liberation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride

  • Suspend the obtained diastereomeric salt in ethanol.

  • Slowly add concentrated hydrochloric acid while maintaining a controlled temperature (e.g., around 45°C).

  • After the addition is complete, cool the mixture to 0°C and stir for at least one hour.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain (2R,3S)-3-phenylisoserine amide hydrochloride.

Step 3: Hydrolysis and Esterification to this compound

  • Suspend (2R,3S)-3-phenylisoserine amide hydrochloride in absolute ethanol.

  • Saturate the suspension with dry hydrogen chloride gas at a low temperature (e.g., 0°C) and then heat the mixture at reflux for several hours to effect both hydrolysis of the amide and esterification of the resulting carboxylic acid.

  • Monitor the reaction by a suitable technique (e.g., TLC or HPLC) until completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Analytical and Spectroscopic Characterization

Rigorous analytical and spectroscopic characterization is imperative to confirm the identity, purity, and stereochemical integrity of this compound.

Chromatographic Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of this compound. A suitable chiral stationary phase (CSP) is essential for the separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

Illustrative Chiral HPLC Method:

ParameterCondition
Column Chiralpak® AD-H (or equivalent)
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C

This method should effectively separate the (2R,3S) and (2S,3R) enantiomers, allowing for the accurate determination of the enantiomeric excess (ee).

Spectroscopic Analysis

Expected ¹H NMR Resonances (in CDCl₃):

  • Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).

  • Aromatic protons: A multiplet in the region of 7.2-7.4 ppm.

  • Methine protons (C2-H and C3-H): Doublets or doublets of doublets in the range of 3.5-4.5 ppm. The coupling constant between these two protons is characteristic of the threo configuration.

  • Amine and Hydroxyl protons: Broad singlets that may be exchangeable with D₂O.

Expected ¹³C NMR Resonances (in CDCl₃):

  • Ethyl group: Resonances around 14 ppm (CH₃) and 61 ppm (CH₂).

  • Aromatic carbons: Signals in the 125-140 ppm region.

  • Methine carbons (C2 and C3): Resonances in the 50-80 ppm range.

  • Carbonyl carbon (C1): A signal in the downfield region, typically around 170-175 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

  • O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=O stretching (ester): A strong absorption band around 1730-1750 cm⁻¹.

  • C-O stretching (ester and alcohol): Strong bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) or other soft ionization techniques, the protonated molecule [M+H]⁺ at m/z 210.11 would be expected.

Conclusion

This compound is a cornerstone chiral building block in the synthesis of some of the most important anticancer drugs used in modern medicine. Its stereoselective synthesis and rigorous characterization are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredients. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic strategy, and the key analytical and spectroscopic methods for its characterization. This information is intended to be a valuable resource for researchers and professionals engaged in the field of drug discovery and development, particularly those focused on the synthesis of complex natural products and their analogues.

References

  • Pharmaffiliates. This compound. [Link]

  • PubChem. Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. [Link]

  • Google P
  • Google Patents. Process for the preparation of (2r,3s)
  • Google Patents.
  • PubChem. Docetaxel. [Link]

Sources

The Unseen Backbone: A Technical Guide to the Biological Activity of (2r,3s)-3-Phenylisoserine Ethyl Ester Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate world of (2r,3s)-3-phenylisoserine ethyl ester analogues, a class of compounds forming the critical backbone of some of the most potent anticancer agents known to date. We will navigate through their synthesis, multifaceted biological activities, and the subtle structural modifications that dictate their efficacy. This document is designed not as a rigid protocol, but as a comprehensive resource to empower researchers in their quest for novel therapeutics.

The Central Role of the Phenylisoserine Scaffold

The (2r,3s)-3-phenylisoserine scaffold is most famously recognized as the C-13 side chain of Paclitaxel (Taxol®) and Docetaxel (Taxotere®), two blockbuster drugs in the oncology landscape.[1] This side chain is not merely a structural component; it is intrinsically linked to the profound biological activity of these taxanes.[2] Its primary role is to facilitate the binding of the drug to β-tubulin, a fundamental component of cellular microtubules. This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for cell division and ultimately triggering programmed cell death, or apoptosis.[3]

Beyond its celebrated role in oncology, the phenylisoserine core has shown promise in other therapeutic areas, including as an antiviral and protease inhibitor, highlighting its versatility as a pharmacophore.[4][5]

Navigating the Synthetic Landscape

The stereospecific synthesis of (2r,3s)-3-phenylisoserine esters and their N-acyl analogues is a critical step in the development of taxane-based drugs and novel derivatives. A common and effective strategy involves the use of β-lactam intermediates.

Key Synthetic Strategy: The β-Lactam Approach

A widely adopted method for the asymmetric synthesis of the phenylisoserine side chain proceeds through the cyclocondensation of an ester enolate with an imine to form a β-lactam.[6] This intermediate can then be acylated and coupled to a protected baccatin III core to yield the final taxane analogue.

Here, we outline a representative synthetic workflow:

G cluster_0 β-Lactam Formation cluster_1 N-Acylation cluster_2 Coupling and Deprotection Ester Enolate Ester Enolate Imine Imine Ester Enolate->Imine Cyclocondensation β-Lactam β-Lactam Imine->β-Lactam [2+2] N-Acyl-β-Lactam N-Acyl-β-Lactam β-Lactam->N-Acyl-β-Lactam Acyl Chloride (e.g., Benzoyl Chloride) Protected Taxane Analogue Protected Taxane Analogue N-Acyl-β-Lactam->Protected Taxane Analogue Protected Baccatin III Final Analogue Final Analogue Protected Taxane Analogue->Final Analogue Deprotection G Phenylisoserine Analogue Phenylisoserine Analogue β-Tubulin β-Tubulin Phenylisoserine Analogue->β-Tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-Tubulin->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Apoptosis Signaling Apoptosis Signaling Mitotic Arrest (G2/M)->Apoptosis Signaling Caspase-9 Activation Caspase-9 Activation Apoptosis Signaling->Caspase-9 Activation Bcl-2 Phosphorylation Bcl-2 Phosphorylation Apoptosis Signaling->Bcl-2 Phosphorylation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Simplified signaling pathway of phenylisoserine analogue-induced apoptosis.

A key event in this pathway is the activation of caspase-9, an initiator caspase that is crucial for the mitochondrial (intrinsic) pathway of apoptosis. [7][8]The activation of caspase-9 is often preceded by the phosphorylation of the anti-apoptotic protein Bcl-2. [6]This phosphorylation can inactivate Bcl-2, tipping the cellular balance towards apoptosis. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, which carry out the dismantling of the cell. [9]

Structure-Activity Relationship (SAR): Fine-Tuning for Potency

The biological activity of (2r,3s)-3-phenylisoserine analogues can be significantly influenced by modifications to the N-acyl and 3-phenyl groups. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer agents. [10]

Modification Position Observation Implication
Substitution on N-benzoyl group N-acyl Para-chloro substitution (p-Cl) resulted in activity comparable to the parent compound. [6] The N-benzoyl ring can tolerate certain substitutions without significant loss of activity, offering opportunities for modulating physicochemical properties.
Substitution on 3-phenyl group C-3' Para-chloro substitution (p-Cl) also yielded an analogue with activity comparable to the parent compound. [6] The 3-phenyl ring is another site amenable to modification for optimizing drug-like properties.

| N-acyl group variation | N-acyl | N-thiocarbamate analogues have shown greater potency than the corresponding N-benzoyl compound in both tubulin polymerization and cytotoxicity assays. [11]| Exploring alternative N-acyl groups can lead to the discovery of more potent analogues. |

This table represents a summary of key SAR findings. The actual impact of a substitution can be cell line-dependent.

Essential Methodologies for Biological Evaluation

Rigorous and reproducible biological evaluation is the cornerstone of drug discovery. Here, we detail the protocols for three fundamental assays used to characterize the anticancer activity of this compound analogues.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test analogue for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice.

  • Reaction Setup: In a 96-well plate, combine the tubulin solution with a GTP-containing buffer and the test compound at various concentrations.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to microtubule formation.

  • Data Analysis: Compare the polymerization curves of treated samples to a negative control (vehicle) and a positive control (e.g., Paclitaxel for stabilizers, or colchicine for destabilizers).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI). The fluorescence intensity of the dye is directly proportional to the DNA content. An RNase treatment step is necessary to avoid staining of RNA. [13][14]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: The resulting histogram will show distinct peaks corresponding to cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.

G cluster_0 Cell Preparation cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Harvest & Fixation Harvest & Fixation Compound Treatment->Harvest & Fixation DNA Staining (PI) DNA Staining (PI) Harvest & Fixation->DNA Staining (PI) Flow Cytometry Flow Cytometry DNA Staining (PI)->Flow Cytometry Cell Cycle Profile Cell Cycle Profile Flow Cytometry->Cell Cycle Profile

Workflow for Cell Cycle Analysis using Flow Cytometry.

Beyond Cancer: Exploring Other Therapeutic Avenues

The versatility of the phenylisoserine scaffold extends beyond its application in oncology.

Antiviral Potential

Derivatives of phenylisoserine have been investigated for their ability to inhibit viral replication. For instance, certain analogues have shown inhibitory activity against the SARS-CoV 3CL protease, a key enzyme in the life cycle of the coronavirus. [4]One study identified a phenylisoserine derivative with an IC50 value of 43 μM against the SARS-CoV 3CL R188I mutant protease. [4]This opens up an exciting avenue for the development of broad-spectrum antiviral agents.

Protease Inhibition

The phenylisoserine backbone has also been explored as a scaffold for the design of protease inhibitors. Proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, making them attractive drug targets. While research in this area is still emerging, the structural features of phenylisoserine make it a promising starting point for the development of inhibitors against various classes of proteases, including cysteine proteases. []

Conclusion and Future Directions

The this compound and its analogues represent a privileged scaffold in medicinal chemistry. Their profound impact on cancer chemotherapy is undeniable, and their potential in other therapeutic areas is beginning to be unveiled. The future of research in this field lies in the continued exploration of the vast chemical space around this core structure. By leveraging a deeper understanding of structure-activity relationships and the intricate molecular mechanisms of action, we can rationally design next-generation therapeutics with enhanced potency, improved selectivity, and a broader spectrum of activity. This guide serves as a foundational resource to aid in this critical endeavor.

References

  • Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor. [Link]

  • Apaf-1 and caspase-9 deficiency prevents apoptosis in a Bax-controlled pathway and promotes clonogenic survival during paclitaxel treatment. [Link]

  • Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis. [Link]

  • Process for the preparation of (2R,3S)
  • Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. [Link]

  • The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. [Link]

  • Paclitaxel-induced apoptosis depends on caspase-9. (A) Effects of... [Link]

  • Structure-activity relationships study at the 3'-N position of paclitaxel. Part 2: synthesis and biological evaluation of 3'-N-thiourea- and 3'-N-thiocarbamate-bearing paclitaxel analogues. [Link]

  • Antiviral agents active against influenza A viruses. [Link]

  • Proteases: nature's destroyers and the drugs that stop them. [Link]

  • Paclitaxel Triggers Cell Death Primarily via Caspase-independent Routes in the Non-Small Cell Lung Cancer Cell Line NCI-H4601. [Link]

  • Possible mechanisms of paclitaxel-induced apoptosis. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. [Link]

  • Structure-activity relationships study at the 3'-N position of paclitaxel. Part 2: synthesis and biological evaluation of 3'-N-thiourea- and 3'-N-thiocarbamate-bearing paclitaxel analogues. [Link]

  • How Taxol/paclitaxel kills cancer cells. [Link]

  • Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. [Link]

  • Role of JNK activation in paclitaxel‑induced apoptosis in human head and neck squamous cell carcinoma. [Link]

  • Antivirals Targeting Polymerase Complex of Influenza Viruses. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • Time Course of Paclitaxel-Induced Apoptosis in an Experimental Model of Virus-Induced Breast Cancer. [Link]

  • Cell Cycle Analysis. [Link]

  • Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition. [Link]

  • Cytotoxic sesquiterpene aryl esters from Armillaria gallica 012m. [Link]

  • CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. [Link]

  • Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. [Link]

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. [Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

Sources

A Technical Guide to the Physical Properties of (2r,3s)-3-Phenylisoserine Ethyl Ester: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the critical physical properties of (2R,3S)-3-Phenylisoserine Ethyl Ester (CAS No. 143615-00-3), specifically its melting point and solubility profile. As a key chiral intermediate in the semi-synthesis of widely used chemotherapeutic agents like paclitaxel (Taxol®) and docetaxel (Taxotere®), a thorough understanding of its physicochemical characteristics is paramount for researchers, process chemists, and formulation scientists.[1] This document outlines the theoretical basis for these properties, presents available data, and details robust, field-proven experimental protocols for their accurate determination in a laboratory setting. The methodologies described are grounded in authoritative standards, including United States Pharmacopeia (USP) guidelines, to ensure scientific integrity and reproducibility.

Introduction

This compound is a non-proteinogenic amino acid derivative whose structure forms an essential side chain of the complex diterpenoid, paclitaxel. The precise stereochemistry and purity of this precursor are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Physical properties such as melting point and solubility are not merely data points; they are fundamental indicators of purity, polymorphic form, and processability. An accurate melting point confirms the identity and crystalline integrity of a batch, while a well-defined solubility profile is essential for designing efficient reaction, purification, and crystallization steps. This guide serves as a practical resource for professionals in the drug development pipeline, offering both foundational knowledge and actionable laboratory protocols.

Section 1: Melting Point Analysis

The transition from a solid to a liquid state, or melting, is a definitive physical property of a pure crystalline compound. For pharmaceutical intermediates, the melting point serves as a crucial quality control benchmark.

Theoretical Background: The Scientific Rationale

A pure, crystalline organic solid typically exhibits a sharp and characteristic melting point, often within a narrow range of 0.5–1.0°C. This is because the molecules are arranged in a highly ordered crystal lattice, and a specific amount of thermal energy is required to overcome these uniform intermolecular forces simultaneously.

The presence of even small amounts of miscible impurities disrupts this crystal lattice. This disruption lowers the energy required to break the lattice structure, resulting in a melting point depression . Furthermore, the melting process occurs over a broader temperature range because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process. Therefore, observing a wide melting range is a strong indicator of an impure substance.

Reported Data for this compound

Commercial suppliers characterize this compound as a white solid, though a precise melting point is not consistently reported in publicly available safety data sheets or chemical encyclopedias.[1] One database lists a melting point of 162-163°C for a related N-benzoyl ethyl ester derivative, but this is not the target compound.[2] The absence of a universally cited value underscores the importance of empirical determination for each synthesized batch.

PropertyReported ValueSource
Appearance White SolidPharmaffiliates[1]
Melting Point Data not available in reviewed literature-
Experimental Protocol for Melting Point Determination (USP <741> Capillary Method)

This protocol is a self-validating system for determining the melting range, grounded in the widely accepted United States Pharmacopeia (USP) General Chapter <741> methodology.[3][4]

Objective: To accurately determine the melting range of a sample, defined as the temperature from the onset of melting (first appearance of liquid) to the clear point (complete liquefaction).

Materials:

  • Melting point apparatus (e.g., SRS OptiMelt, Thomas-Hoover Uni-Melt)

  • Melting point capillary tubes (0.8–1.2 mm internal diameter)[5]

  • Sample of this compound, finely powdered and thoroughly dried

  • Certified reference standards for calibration (e.g., USP Vanillin, Caffeine)

Step-by-Step Methodology:

  • Instrument Calibration: Before analysis, verify the instrument's accuracy using two USP-traceable reference standards that bracket the expected melting point of the sample. The measured values must fall within the certified tolerance range of the standards.[6] This step ensures the trustworthiness of the data generated.

  • Sample Preparation:

    • Place a small amount of the compound onto a clean, dry watch glass. If the sample is not already a fine powder, gently pulverize it using a spatula. This ensures uniform packing and efficient heat transfer.

    • Load the sample into a capillary tube by tapping the open end into the powder.

    • Invert the tube and tap its sealed bottom gently on a hard surface to pack the powder down. Repeat until a tightly packed column of 2.5–3.5 mm is achieved.[4] An improperly packed sample can lead to inaccurate readings due to air pockets.

  • Determination:

    • Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point.

    • Once the starting temperature is stable, place the capillary tube into the heating block.

    • Set the heating ramp rate to 1°C per minute.[6][7] A slow ramp rate is critical near the melting point to allow the thermometer and the sample to be in thermal equilibrium, ensuring an accurate reading.

    • Record T_onset: Observe the sample closely. The temperature at which the column of solid is first observed to collapse or the first droplet of liquid appears is the onset of melting.

    • Record T_clear: Continue heating and record the temperature at which the last solid particle melts, resulting in a completely clear liquid.

  • Reporting: Report the result as a range: "Melting Range: T_onset – T_clear". For a pure compound, this range should be narrow.

Visualization: Melting Point Determination Workflow

The following diagram illustrates the logical flow of the protocol, emphasizing decision points and quality control steps.

MeltingPointWorkflow start Start calibrate 1. Calibrate Apparatus with USP Standards start->calibrate prep_sample 2. Prepare Sample (Pulverize & Pack Capillary) calibrate->prep_sample set_params 3. Set Instrument Parameters (Start Temp, 1°C/min Ramp) prep_sample->set_params heat_observe 4. Heat and Observe set_params->heat_observe record_range 5. Record T_onset & T_clear heat_observe->record_range analyze_result Analyze Result record_range->analyze_result pass Result: Sharp Range (e.g., < 2°C) analyze_result->pass Is range narrow? fail Result: Broad Range (e.g., > 2°C) Indicates Impurity analyze_result->fail Is range broad? end End pass->end purify Action: Re-purify Sample (e.g., Recrystallization) fail->purify purify->prep_sample Re-test

Caption: Workflow for USP-compliant melting point determination.

Section 2: Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature to form a saturated solution. This parameter is fundamental to drug development, influencing everything from reaction kinetics to bioavailability.[8]

Theoretical Background: The Scientific Rationale

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The molecular structure of this compound contains several functional groups that dictate its solubility:

  • Phenyl Group: A large, non-polar aromatic ring that favors solubility in non-polar organic solvents (e.g., toluene, hexanes).

  • Ethyl Ester Group: Provides some polarity and potential for hydrogen bond acceptance, but is generally considered lipophilic.

  • Hydroxyl (-OH) and Amine (-NH2) Groups: These are polar, hydrophilic groups capable of forming strong hydrogen bonds with polar protic solvents (e.g., water, methanol, ethanol).

The interplay of these groups suggests that the compound will exhibit moderate to good solubility in polar organic solvents like ethyl acetate, acetone, and lower-chain alcohols, and limited solubility in highly non-polar solvents or water.

Reported and Expected Solubility

Direct quantitative solubility data for this compound is sparse in the literature. However, data on related compounds and the structural analysis above allow for a predictive assessment. For instance, the hydrochloride salt of the parent acid is highly soluble in DMSO.[9]

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolGood to HighHydrogen bonding with -OH and -NH2 groups.
Polar Aprotic Ethyl Acetate, Acetone, ChloroformGood to HighDipole-dipole interactions with the ester and polar groups.[2]
Non-Polar Toluene, HexaneLow to ModerateFavorable interaction with the phenyl ring, but opposed by polar groups.
Aqueous Water, PBS BufferVery LowThe large non-polar phenyl and ethyl groups dominate the hydrophilic character of the -OH and -NH2 groups.
Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility, providing a reliable measure of a compound's intrinsic solubility in a given medium.[10][11]

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound: this compound

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation has been reached.[11]

  • Equilibration: Add a known volume of the desired solvent to the vial. Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 850 rpm).[12] Allow the mixture to shake for a sufficient duration to reach equilibrium. A typical time is 18-24 hours, but this should be confirmed by time-point sampling (e.g., at 18, 24, and 48 hours) to ensure the concentration has plateaued.[10][13]

  • Phase Separation: After equilibration, let the vial stand to allow larger particles to settle. To remove all undissolved solids, centrifuge the vial at high speed or filter the suspension through a syringe filter (e.g., 0.22 µm PTFE). This step is crucial to avoid artificially high concentration readings from suspended microparticles.[14]

  • Quantification:

    • Carefully take a known aliquot of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) and determine its concentration by interpolating from the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final result in units such as mg/mL or µg/mL.

Visualization: Shake-Flask Solubility Workflow

This diagram outlines the systematic process for determining thermodynamic solubility.

SolubilityWorkflow start Start add_excess 1. Add Excess Solid to Vial start->add_excess add_solvent 2. Add Known Volume of Solvent add_excess->add_solvent equilibrate 3. Equilibrate (e.g., 24h Shake at 25°C) add_solvent->equilibrate check_solid Solid Still Present? equilibrate->check_solid separate 4. Separate Phases (Centrifuge or Filter) check_solid->separate Yes add_more Add More Solid & Re-equilibrate check_solid->add_more No quantify 5. Quantify Supernatant (e.g., HPLC vs. Calib. Curve) separate->quantify calculate 6. Calculate Solubility (Concentration x Dilution Factor) quantify->calculate end End calculate->end add_more->equilibrate

Caption: Workflow for the Shake-Flask solubility determination method.

References

  • Supporting Information for Iron-Catalyzed α-Hydroxylation of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • United States Pharmacopeia. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ChemBK. (n.d.). Benzenepropanoic acid, b-(benzoylamino)-a-hydroxy-, ethyl ester, (aR,bS)-. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Mechanism of (2R,3S)-3-Phenylisoserine Ethyl Ester and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The (2R,3S)-3-phenylisoserine scaffold is a cornerstone pharmacophore in modern oncology, most notably as the essential C-13 side chain of the highly successful chemotherapeutic agent, paclitaxel (Taxol®). While the ethyl ester form itself is primarily a synthetic intermediate, its core structure is critical for the potent biological activity of paclitaxel and its analogues.[1][2] This technical guide provides an in-depth exploration of the mechanism of action, moving from the fundamental molecular interaction with tubulin to the complex downstream signaling cascades that culminate in apoptotic cell death. We will detail the pivotal role of the phenylisoserine side chain in microtubule stabilization, the subsequent induction of mitotic arrest, and the intricate network of signaling pathways—including the Bcl-2 family and MAP kinases—that are consequently activated. Furthermore, this guide furnishes field-proven, step-by-step protocols for key assays essential for studying these mechanisms in a research setting.

The Core Moiety: From Phenylisoserine to a Potent Antimicrotubule Agent

(2R,3S)-3-Phenylisoserine ethyl ester serves as a crucial building block in the semi-synthesis of paclitaxel.[3] The N-benzoyl-(2R,3S)-3-phenylisoserine side chain, once coupled to the baccatin III core, is indispensable for the potent cytotoxic activity of the final compound.[1] Structure-activity relationship studies have unequivocally demonstrated that this side chain, particularly the (2R,3S) stereochemistry and the 2'-hydroxyl group, is a primary determinant of binding affinity to the microtubule target.[4][5] The 2'-hydroxyl group, for instance, forms a critical hydrogen bond with the D26 residue of β-tubulin, an interaction that significantly stabilizes the drug-receptor complex.[4]

Primary Mechanism of Action: Hyperstabilization of Microtubules

The central mechanism of paclitaxel's antitumor activity is its unique ability to disrupt microtubule dynamics. Unlike other agents that cause microtubule depolymerization, paclitaxel binds to the β-tubulin subunit within assembled microtubules, effectively acting as a molecular "glue."[6] This binding event promotes the polymerization of tubulin dimers and hyperstabilizes the resulting microtubule polymer, rendering it resistant to depolymerization.[7]

This action has two profound consequences for the cell:

  • Suppression of Dynamic Instability: Microtubules are inherently dynamic structures, constantly undergoing phases of growth and shrinkage—a property known as dynamic instability, which is vital for their cellular functions. Paclitaxel potently suppresses these dynamics.[8]

  • Formation of Non-functional Microtubule Bundles: The stabilization leads to the accumulation of aberrant bundles of microtubules within the cell.

These stabilized, non-functional microtubules are incapable of forming a proper mitotic spindle, the intricate machinery required to segregate chromosomes during cell division. Consequently, the cell is unable to progress from metaphase to anaphase, leading to a sustained arrest in the G2/M phase of the cell cycle.[9]

Quantitative Impact on Microtubule Dynamics

The stabilizing effect of paclitaxel has been quantified by observing individual microtubules in living cells. These studies provide a clear picture of how profoundly the drug alters their behavior.

ParameterCell LineTreatment ConcentrationObserved EffectReference
Shortening Rate Caov-3 (ovarian)30–100 nM32% inhibition[8][10]
A-498 (kidney)30–100 nM26% inhibition[8][10]
Growing Rate Caov-3 (ovarian)30–100 nM24% inhibition[8][10]
A-498 (kidney)30–100 nM18% inhibition[8][10]
Dynamicity Caov-3 (ovarian)30–100 nM31% inhibition[8][10]
A-498 (kidney)30–100 nM63% inhibition[8][10]

Table 1: Summary of quantitative data on the effects of paclitaxel on microtubule dynamics in human tumor cell lines.

The Bridge to Apoptosis: Signaling from Mitotic Arrest

Prolonged mitotic arrest acts as a potent stress signal that triggers the cell's intrinsic apoptotic machinery. This programmed cell death is the ultimate cause of paclitaxel's cytotoxicity. The transition from mitotic block to apoptosis is orchestrated by a complex network of signaling pathways.

The Role of the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis.[11] They consist of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The anti-apoptotic function of Bcl-2 can be inactivated by phosphorylation. Paclitaxel treatment leads to the phosphorylation of Bcl-2, which is a key step in initiating apoptosis.[12]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK superfamily, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial stress-response pathways that are activated by paclitaxel.[13][14][15]

  • JNK Pathway: The activation of JNK is a critical link between microtubule damage and the apoptotic machinery.[16] Activated JNK translocates to the mitochondria where it is directly involved in the phosphorylation of Bcl-2, thereby neutralizing its protective function.[12][16]

  • p38 and ERK Pathways: Both p38 and ERK are also activated in response to paclitaxel-induced stress and contribute to the apoptotic signal.[14][17] These kinases can promote the activation of pro-apoptotic proteins and are essential for the full execution of the apoptotic program.[14]

The p53 Pathway: A Bifurcated Response

The tumor suppressor protein p53, often termed the "guardian of the genome," can also play a role in paclitaxel-induced apoptosis, though its involvement is context-dependent. Studies have shown that paclitaxel can induce both p53-dependent and p53-independent apoptotic pathways.[9][18] In cells with functional p53, paclitaxel-induced DNA damage can lead to p53 activation and the transcription of pro-apoptotic genes.[9][19] However, paclitaxel remains effective in many cancer cells with mutated or deleted p53, highlighting the robustness of the p53-independent mechanisms driven by mitotic arrest and MAPK signaling.[18]

Signaling Pathway Overview

Paclitaxel_Mechanism cluster_0 Cellular Entry & Primary Target cluster_1 Cytoskeletal Disruption cluster_2 Apoptotic Signaling Cascade Paclitaxel (2R,3S)-3-Phenylisoserine Derivative (Paclitaxel) Tubulin β-Tubulin Subunit (in Microtubule) Paclitaxel->Tubulin Binds to MT_Stab Microtubule Hyperstabilization Tubulin->MT_Stab Causes Spindle_Fail Mitotic Spindle Failure MT_Stab->Spindle_Fail G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Fail->G2M_Arrest MAPK JNK, p38, ERK Activation G2M_Arrest->MAPK Stress Signal Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) MAPK->Bcl2_Phos JNK phosphorylates Mito Mitochondrial Dysfunction Bcl2_Phos->Mito Promotes Caspase Caspase-3 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Paclitaxel's mechanism of action from microtubule binding to apoptosis.

Experimental Protocols for Mechanistic Investigation

To rigorously study the effects of paclitaxel or novel phenylisoserine derivatives, a series of well-established assays are required. The following protocols provide a validated framework for these investigations.

In Vitro Microtubule Polymerization Assay (Turbidity)

This assay directly measures the primary effect of paclitaxel on its target by monitoring microtubule assembly in real-time. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.

Principle: Light scattering at 340 nm is proportional to the mass of microtubule polymer formed. Stabilizing agents like paclitaxel will increase the rate and extent of polymerization.

Methodology:

  • Reagent Preparation:

    • Tubulin: Reconstitute purified tubulin (porcine brain, >99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[20] Keep concentrated and use within one hour of thawing.

    • GTP Stock: Prepare a 100 mM GTP stock solution and store at -80°C.

    • Paclitaxel Stock: Dissolve paclitaxel in DMSO to create a 1-2 mM stock solution. Store at -20°C.

  • Assay Setup (96-well half-area plate):

    • On ice, prepare the reaction mix. For a final volume of 100 µL, combine tubulin (to a final concentration of 3 mg/mL), GTP (to a final concentration of 1 mM), and general tubulin buffer.[21]

    • Add the test compound (paclitaxel or derivative) or vehicle control (DMSO) to the appropriate wells.

    • Add the tubulin/GTP mix to the wells containing the test compound.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD₃₄₀) versus time.

    • Compare the polymerization curves of treated samples to the vehicle control. Look for a shorter lag phase, an increased Vmax (rate of polymerization), and a higher final OD, all of which indicate microtubule stabilization.[21]

Tubulin_Assay_Workflow start Start reagents Prepare Reagents on Ice: - Tubulin (>99% pure) - GTP Stock - Paclitaxel Stock in DMSO start->reagents plate_setup Set up 96-well Plate (on ice): - Add Paclitaxel/Vehicle - Add Tubulin/GTP Mix reagents->plate_setup spectro Incubate at 37°C in Spectrophotometer plate_setup->spectro read Read Absorbance (340 nm) Every 30s for 60 min spectro->read analyze Analyze Data: Plot OD vs. Time Compare Vmax and Plateau read->analyze end End analyze->end

Sources

Methodological & Application

Application Notes & Protocols: (2R,3S)-3-Phenylisoserine Ethyl Ester as a Pivotal Chiral Intermediate in the Semi-Synthesis of Taxol® (Paclitaxel)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Role of the C-13 Side Chain

Paclitaxel (Taxol®), a complex diterpenoid first isolated from the bark of the Pacific yew tree (Taxus brevifolia), stands as one of the most significant anticancer agents ever developed.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of cell division and subsequent apoptosis in cancer cells.[3] The biological activity of paclitaxel is critically dependent on the ester side chain at the C-13 position of its baccatin III core.[4] This side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, must possess precise stereochemistry to ensure potent antitumor efficacy.

Given the scarcity of the natural source and the complexity of total synthesis, commercial production of paclitaxel relies heavily on semi-synthesis.[4][5] This approach involves the coupling of a readily available precursor, baccatin III (often extracted from the needles of more common yew species), with a synthetically prepared C-13 side chain.[6] (2R,3S)-3-Phenylisoserine ethyl ester is a premier chiral intermediate for this purpose, serving as a versatile and efficient building block for the construction of the vital side chain.[7]

These application notes provide a detailed guide for researchers and drug development professionals on the synthesis, purification, characterization, and subsequent coupling of this compound in the context of paclitaxel semi-synthesis.

Physicochemical Properties and Specifications

The integrity of the final active pharmaceutical ingredient (API) begins with well-characterized starting materials. This compound is a white solid with specific physical and chemical properties that must be verified before use.

PropertyValueSource
IUPAC Name Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate[7]
Synonyms (2R,3S)-3-Amino-2-hydroxy-3-phenylpropionic Acid Ethyl Ester[7]
CAS Number 143615-00-3[7]
Molecular Formula C₁₁H₁₅NO₃[7]
Molecular Weight 209.25 g/mol [7]
Appearance White Solid[7]
Storage 2-8°C, Refrigerator[7][8]

Synthesis of the Chiral Intermediate: An Enzymatic Resolution Approach

While numerous strategies exist for the synthesis of the paclitaxel side chain, including asymmetric epoxidation and enolate-imine cyclocondensation, enzymatic resolution offers an efficient and highly enantioselective route.[4][9][10] The following protocol details a lipase-catalyzed hydrolysis for resolving a racemic mixture, a method valued for its high selectivity and environmentally benign reaction conditions.

Expert Rationale:

The choice of an enzymatic strategy is deliberate. Lipases, such as that from Burkholderia cepacia (formerly Pseudomonas cepacia), can exhibit remarkable enantioselectivity (E >200), meaning they selectively catalyze a reaction on one enantiomer in a racemic mixture while leaving the other largely untouched.[9] This provides a direct pathway to obtaining the desired enantiomerically pure acid, which can then be re-esterified to yield the target ethyl ester. This method avoids the use of expensive chiral auxiliaries or metal catalysts that may require complex removal steps.

Workflow for Synthesis via Enzymatic Resolution

G cluster_0 Step 1: Racemic Ester Synthesis cluster_1 Step 2: Enantioselective Hydrolysis cluster_2 Step 3: Separation cluster_3 Step 4: Isolation & Conversion A Racemic Ethyl 3-amino-3-phenyl-2-hydroxypropionate C Selective hydrolysis of the (2S,3R)-enantiomer A->C Racemic Mixture B Lipase PS-IM (Burkholderia cepacia) iPr2O, 50°C, H2O B->C D Mixture: (2R,3S)-Ethyl Ester (unreacted) (2S,3R)-Carboxylic Acid (product) C->D E Aqueous/Organic Extraction D->E F (2R,3S)-Ethyl Ester (Organic Phase) E->F G (2S,3R)-Acid (Aqueous Phase) E->G I Final Product: (2R,3S)-3-Phenylisoserine Ethyl Ester F->I Combine & Purify H Acidification, Extraction, Esterification (EtOH/HCl) G->H H->I

Caption: Workflow for enzymatic resolution synthesis.

Detailed Protocol: Synthesis of this compound

Materials:

  • Racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate

  • Immobilized Lipase from Burkholderia cepacia (Lipase PS-IM)

  • Diisopropyl ether (iPr₂O), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1M and concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Rotary evaporator, magnetic stirrer, separation funnel, standard glassware

Procedure:

  • Enzymatic Hydrolysis:

    • In a round-bottom flask, suspend racemic ethyl 3-amino-3-phenyl-2-hydroxypropionate (1 equivalent) in diisopropyl ether.

    • Add immobilized Lipase PS-IM (by weight, typically 10-20% of substrate).

    • Add a controlled amount of water (e.g., 1.1 equivalents) to act as the nucleophile.

    • Stir the suspension at 50°C and monitor the reaction progress by chiral HPLC. The reaction is typically complete when ~50% conversion is reached, indicating complete hydrolysis of one enantiomer.

  • Enzyme Removal and Separation:

    • Cool the reaction mixture to room temperature.

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Transfer the filtrate to a separation funnel.

    • Extract the unreacted (2R,3S)-ethyl ester from the (2S,3R)-carboxylic acid product using a saturated sodium bicarbonate solution. The acid will move to the aqueous phase as its sodium salt, while the desired ester remains in the organic phase.

    • Separate the layers. Repeat the aqueous extraction 2-3 times to ensure complete separation.

  • Isolation of (2R,3S)-Ethyl Ester:

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product is enantiomerically enriched this compound. Further purification can be achieved by column chromatography if necessary.

  • Optional: Conversion of the Undesired Enantiomer:

    • To improve overall yield, the aqueous phase containing the (2S,3R)-carboxylic acid salt can be acidified with 1M HCl to pH 1-2.

    • Extract the free acid with ethyl acetate.

    • Dry the organic phase over Na₂SO₄ and concentrate to yield the (2S,3R)-acid.

    • This acid can be esterified using ethanol and a catalytic amount of concentrated HCl under reflux to produce the (2S,3R)-ethyl ester, which could potentially be racemized and recycled.

Coupling to the Baccatin III Core: The β-Lactam Synthon Method

The attachment of the C-13 side chain to the paclitaxel core is a cornerstone of semi-synthesis. The Ojima-Holton β-lactam method is a highly effective and widely adopted strategy.[11][12] This involves the coupling of a protected baccatin III derivative with a chiral β-lactam, which serves as an activated form of the phenylisoserine side chain. The β-lactam itself is readily synthesized from this compound.

Expert Rationale:

The use of a β-lactam is mechanistically elegant. The strained four-membered ring is susceptible to nucleophilic attack by the C-13 hydroxyl group of the baccatin core. This ring-opening acylation is highly efficient. Protecting the C-7 hydroxyl of baccatin III (e.g., as a triethylsilyl (TES) ether) is crucial to prevent side reactions, as the C-13 hydroxyl is sterically hindered and less reactive.[3] The use of a strong base like lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi) is required to deprotonate the sterically encumbered C-13 hydroxyl to form the alkoxide nucleophile.

Workflow for Side-Chain Coupling

G cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Deprotection & Final Product A (2R,3S)-3-Phenylisoserine Ethyl Ester B N-Benzoylation & Cyclization (e.g., Grignard) A->B C Chiral N-Benzoyl β-Lactam B->C I Nucleophilic Acylation (β-Lactam Ring Opening) C->I D Baccatin III E C-7 Protection (e.g., TESCl, Pyridine) D->E F 7-TES-Baccatin III E->F G Deprotonation (e.g., LiHMDS, THF, -40°C) F->G H C-13 Lithium Alkoxide of 7-TES-Baccatin III G->H H->I J Protected Paclitaxel Intermediate I->J K Deprotection (e.g., HF-Pyridine) J->K L Paclitaxel (Taxol®) K->L

Caption: Ojima-Holton β-Lactam coupling workflow.

Detailed Protocol: Coupling to 7-TES-Baccatin III

Materials:

  • N-Benzoyl-(3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (the β-lactam, prepared from the title intermediate)

  • 7-TES-Baccatin III

  • Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Acetonitrile (ACN)

  • Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, low-temperature bath.

Procedure:

  • Preparation of the C-13 Alkoxide:

    • To a flame-dried, argon-purged flask, add 7-TES-Baccatin III (1 equivalent).

    • Dissolve in anhydrous THF and cool the solution to -40°C.

    • Slowly add LiHMDS solution (1.1 equivalents) dropwise via syringe.

    • Stir the mixture at -40°C for 30-45 minutes to ensure complete formation of the lithium alkoxide at the C-13 position.

  • Coupling Reaction:

    • In a separate dry flask, dissolve the chiral N-benzoyl β-lactam (1.5-2.0 equivalents) in anhydrous THF.

    • Slowly add the β-lactam solution to the cold alkoxide solution via cannula or syringe.

    • Allow the reaction to stir at -40°C for 1 hour, then warm to 0°C and stir for an additional 2-3 hours.

    • Monitor the reaction by TLC or LC-MS for the consumption of the baccatin derivative.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Isolation:

    • Dilute the mixture with ethyl acetate and transfer to a separation funnel.

    • Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting protected paclitaxel intermediate by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient).

  • Deprotection:

    • Dissolve the purified intermediate in a mixture of acetonitrile and pyridine in a plastic vial (as HF reacts with glass).

    • Cool the solution to 0°C.

    • Carefully add HF-Pyridine complex dropwise.

    • Stir the reaction at 0°C until the deprotection is complete (monitor by TLC/LC-MS).

    • Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

    • Purify the final product, paclitaxel, by recrystallization or chromatography.

Quality Control: Ensuring Purity and Stereochemical Integrity

The clinical success of paclitaxel is contingent on its purity and correct stereochemistry. The (2R,3S) configuration of the side chain is paramount. Therefore, rigorous analytical characterization of the phenylisoserine intermediate is a non-negotiable step.[13]

ParameterSpecificationAnalytical Method
Purity ≥ 99.0%HPLC-UV
Enantiomeric Excess (ee) ≥ 99.5%Chiral HPLC
Identity Conforms to reference¹H NMR, ¹³C NMR, MS
Residual Solvents Within ICH limitsGC-HS
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the intermediate. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for precise quantification.[13]

Instrumentation and Consumables:

  • HPLC system with a UV detector (set to an appropriate wavelength, e.g., 230 nm).

  • Chiral Column: A column with an amylose-based CSP, such as CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm), is often effective.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in a ratio like 90:10 (v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Accurately weigh ~5 mg of the this compound sample and dissolve it in 5 mL of the mobile phase to get a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.[13]

Analysis:

  • Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Identify the peaks corresponding to the (2R,3S) and (2S,3R) enantiomers (this requires running a standard or a racemic mixture).

  • Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [ (Area(2R,3S) - Area(2S,3R)) / (Area(2R,3S) + Area(2S,3R)) ] x 100[13]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Enzymatic Resolution - Inactive enzyme.- Incorrect solvent or temperature.- Insufficient water for hydrolysis.- Use fresh, properly stored enzyme.- Optimize temperature and ensure use of a non-polar solvent like iPr₂O or MTBE.- Ensure at least one equivalent of water is present.
Poor Enantioselectivity (Low ee) - Reaction run for too long, leading to hydrolysis of the desired enantiomer.- Non-optimal temperature.- Monitor the reaction closely and stop at ~50% conversion.- Perform a temperature optimization study (e.g., 30-60°C).
Failed or Low-Yield Coupling Reaction - Incomplete deprotonation of baccatin III.- Moisture in the reaction.- Deactivated β-lactam.- Ensure the base (LiHMDS/n-BuLi) is fresh and accurately titrated.- Use rigorously dried glassware and anhydrous solvents.- Use freshly prepared or properly stored β-lactam.
Formation of Side Products during Coupling - Deprotonation at C-7 instead of C-13.- Epimerization.- Ensure the C-7 hydroxyl is properly protected (e.g., with TES).- Maintain low reaction temperatures (-40°C or below) during deprotonation and coupling.
Incomplete Deprotection of TES Group - Insufficient HF-Pyridine.- Short reaction time.- Increase the equivalents of HF-Pyridine.- Increase reaction time, monitoring carefully by TLC/LC-MS to avoid degradation.

References

  • US Patent US8106231B2.Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
  • Kingston, D. G. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. National Institutes of Health. [Link]

  • US Patent US6020174A.Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl-(2R,3S)-Phenylisoserine.
  • PubChem. N-Benzoyl-3-phenylisoserine, (2R,3S)-. National Institutes of Health. [Link]

  • Georg, G. I., et al. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. PubMed. [Link]

  • Kingston, D. G., et al. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of (2 R,3 S)-isobutyl phenylisoserinate, the Taxol ® side chain, from ethyl benzoylacetate. ResearchGate. [Link]

  • Chemical Reviews. Strategies and Lessons Learned from Total Synthesis of Taxol. ACS Publications. [Link]

  • ResearchGate. A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: A key intermediate for the Taxol side chain. ResearchGate. [Link]

  • Wikipedia. Holton Taxol total synthesis. Wikipedia. [Link]

  • The Journal of Organic Chemistry. Efficient and practical asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, and its analogs via chiral 3-hydroxy-4-aryl-.beta.-lactams through chiral ester enolate-imine cyclocondensation. ACS Publications. [Link]

  • Zhang, S., et al. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Institutes of Health. [Link]

  • Grokipedia. Holton Taxol total synthesis. Grokipedia. [Link]

  • Pharmaffiliates. this compound. Pharmaffiliates. [Link]

  • ResearchGate. Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI 2 -Mediated Cyclization. ResearchGate. [Link]

  • YouTube. Lecture 47: Total synthesis of Taxol (Holton). YouTube. [Link]

  • Ingenta Connect. Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Ingenta Connect. [Link]

  • Wikipedia. Paclitaxel total synthesis. Wikipedia. [Link]

  • ResearchGate. Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. [Link]

  • Baran, P. S., et al. Two-Phase Synthesis of Taxol®. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Taxol® Analogues via Modified Phenylisoserine Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the semi-synthesis of Taxol® (paclitaxel) analogues focusing on the strategic modification of the C13 phenylisoserine side chain. Paclitaxel is a cornerstone of chemotherapy, acting as a potent microtubule stabilizer.[1][2] The C13 side chain is a critical determinant of its bioactivity, making it a prime target for chemical modification to enhance therapeutic properties such as potency, aqueous solubility, and efficacy against drug-resistant cancer cell lines.[1][3][4][5] This guide elucidates the underlying structure-activity relationships (SAR), details robust synthetic protocols for side-chain precursors, describes key coupling methodologies to the baccatin III core, and outlines characterization techniques. By explaining the causality behind experimental choices, these protocols are designed to be both instructional and adaptable for the development of novel taxane-based therapeutics.

Introduction: The Rationale for Side-Chain Modification

Paclitaxel's mechanism of action involves binding to the β-tubulin subunit of microtubules, which arrests the cell cycle by disrupting normal microtubule dynamics.[1][6] Extensive research has established that the N-benzoyl-β-phenylisoserine side chain at the C13 position of the taxane core is indispensable for this activity.[1][3] However, the clinical utility of paclitaxel is hampered by issues such as poor water solubility, inherent and acquired drug resistance, and significant side effects.

The synthesis of analogues with modified side chains is a proven strategy to address these limitations. Key objectives include:

  • Exploring Structure-Activity Relationships (SAR): To understand the precise interactions between the side chain and the tubulin binding pocket.[3]

  • Improving Pharmacokinetic Properties: To enhance solubility and bioavailability.

  • Overcoming Drug Resistance: To design molecules that evade resistance mechanisms, such as P-glycoprotein efflux pumps.

  • Enhancing Potency: To develop analogues with superior cytotoxic activity compared to the parent compound.

This guide focuses on the semi-synthesis from Baccatin III , a readily available precursor isolated from the needles of the yew tree (Taxus species), which provides a practical and scalable route to novel Taxol analogues.[5][7][8][9]

The General Semi-Synthetic Workflow

The convergent semi-synthesis of Taxol analogues from baccatin III is a multi-step process that hinges on the successful synthesis of a modified side chain and its efficient esterification to the sterically hindered C13 hydroxyl group of the taxane core.

G cluster_0 Side Chain Synthesis cluster_1 Core Preparation cluster_2 Coupling & Final Steps start_materials Aldehydes, Imines, Acyl Chlorides beta_lactam Modified β-Lactam Synthon or other Precursor start_materials->beta_lactam e.g., Enolate-Imine Cyclocondensation coupling Coupling Reaction beta_lactam->coupling baccatin Baccatin III protected_baccatin 7-O-Protected Baccatin III (e.g., 7-TES-Baccatin III) baccatin->protected_baccatin Hydroxyl Protection protected_baccatin->coupling deprotection Deprotection coupling->deprotection final_product Final Taxol Analogue deprotection->final_product purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification

Figure 1: General workflow for the semi-synthesis of Taxol analogues.

Synthesis of Modified Phenylisoserine Precursors: The β-Lactam Method

The most versatile and widely adopted strategy for synthesizing the Taxol side chain is the β-lactam synthon method , pioneered by Ojima and Holton.[10][11] This approach involves an ester enolate-imine cyclocondensation to produce a 3-hydroxy-4-aryl-2-azetidinone (β-lactam), which serves as a chiral precursor for the side chain.[6] Modifications are readily introduced by varying the reactants.

  • Causality: The β-lactam is an ideal intermediate because it is a "spring-loaded" acylating agent. The ring strain of the four-membered ring facilitates its opening by the C13 alkoxide of baccatin III, enabling efficient esterification at a sterically congested site where standard methods often fail.[12]

Protocol 1: Synthesis of a Modified β-Lactam

This protocol describes the synthesis of (3R,4S)-3-hydroxy-4-(p-chlorophenyl)-1-(p-chlorobenzoyl)-2-azetidinone, a precursor for an analogue with modifications at both the C3' phenyl and N-benzoyl positions.[6]

Materials:

  • p-Chlorobenzaldehyde

  • p-Chloroaniline

  • Acetic Anhydride

  • Lithium diisopropylamide (LDA)

  • (S)-(-)-N-benzyl-α-methylbenzylamine (as chiral auxiliary)

  • Dry Tetrahydrofuran (THF)

  • p-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Imine Formation:

    • To a solution of p-chlorobenzaldehyde (1.0 eq) in dry DCM, add p-chloroaniline (1.0 eq).

    • Stir the mixture at room temperature for 4-6 hours over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude imine. Use directly in the next step.

    • Rationale: This standard condensation forms the C=N bond necessary for the subsequent cyclocondensation.

  • Enolate Formation & Cyclocondensation (Asymmetric Induction):

    • In a separate flask under an argon atmosphere, prepare a solution of the chiral auxiliary (2.2 eq) in dry THF and cool to -78 °C.

    • Slowly add n-butyllithium (2.1 eq) to form the lithium amide base.

    • Add acetic anhydride (1.0 eq) to generate the chiral lithium enolate.

    • Slowly add a solution of the imine from Step 1 in dry THF to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography to obtain the chiral 3-hydroxy-4-(p-chlorophenyl)-2-azetidinone.

    • Rationale: The chiral auxiliary directs the stereochemical outcome of the [2+2] cycloaddition, ensuring the desired (3R, 4S) configuration crucial for biological activity.[6]

  • N-Acylation:

    • Dissolve the purified β-lactam (1.0 eq) in dry DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the slow addition of p-chlorobenzoyl chloride (1.2 eq).

    • Stir the reaction at room temperature for 3-5 hours until TLC indicates completion.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, concentrate, and recrystallize to obtain the final N-acyl β-lactam precursor.

G A p-Chlorobenzaldehyde + p-Chloroaniline B N-(p-Chlorophenyl)imine A->B Condensation D (3R,4S)-3-Hydroxy-4-(p-chlorophenyl)-2-azetidinone B->D [2+2] Cycloaddition (-78°C, THF) C Chiral Lithium Enolate (from Acetic Anhydride + Chiral Amine) C->D [2+2] Cycloaddition (-78°C, THF) F Final N-Acyl-β-Lactam Precursor D->F N-Acylation (TEA, DCM) E p-Chlorobenzoyl Chloride E->F N-Acylation (TEA, DCM)

Figure 2: Synthesis of a modified N-acyl-β-lactam.

Coupling of the Side Chain to Protected Baccatin III

The esterification at C13 is the pivotal step connecting the synthetic side chain to the natural product core. Due to steric hindrance, this requires highly reactive species.

Protocol 2: β-Lactam Coupling to 7-TES-Baccatin III

This protocol details the coupling of the synthesized N-acyl β-lactam to 7-(triethylsilyl)baccatin III.

Materials:

  • 7-TES-Baccatin III (Prepared by reacting Baccatin III with TESCl and pyridine)

  • N-acyl β-lactam from Protocol 1

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium hexamethyldisilazide (LHMDS)

  • Dry Tetrahydrofuran (THF)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

Procedure:

  • Core Activation:

    • To a solution of 7-TES-Baccatin III (1.0 eq) in dry THF at -20 °C under argon, add NaH (1.5 eq) portion-wise.

    • Stir the mixture for 30-45 minutes at 0 °C to form the C13 sodium alkoxide.

    • Rationale: Deprotonation of the C13 hydroxyl with a strong, non-nucleophilic base generates a potent nucleophile required to open the strained β-lactam ring.[8]

  • Coupling Reaction:

    • In a separate flask, dissolve the N-acyl β-lactam (1.5 eq) in a minimal amount of dry THF.

    • Add the β-lactam solution dropwise to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Rationale: The C13 alkoxide attacks the carbonyl carbon of the β-lactam, leading to ring opening and formation of the desired ester linkage.[6]

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel to yield the protected Taxol analogue.

Deprotection and Final Analogue Isolation

The final step is the removal of the C7 protecting group to reveal the free hydroxyl, which is important for activity.

Protocol 3: Triethylsilyl (TES) Group Deprotection

Materials:

  • Protected Taxol analogue from Protocol 2

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Acetonitrile (ACN) and Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Deprotection Reaction:

    • Dissolve the protected analogue (1.0 eq) in a mixture of ACN and pyridine at 0 °C in a plastic vial.

    • Caution: HF-Pyridine is highly corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.

    • Slowly add HF-Pyridine (3.0-5.0 eq) to the solution.

    • Stir the reaction at 0 °C for 8-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final Taxol analogue using preparative HPLC or flash chromatography to achieve high purity.

Advanced Strategy: "Click Chemistry" for Rapid Diversification

For generating libraries of analogues, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, offers unparalleled efficiency.[13][14] This involves preparing a side chain or baccatin III core bearing an azide or alkyne handle, allowing for the late-stage introduction of diverse molecular fragments.[1][15]

G cluster_0 Route A: Modification on Side Chain cluster_1 Route B: Modification on Core A Baccatin III Core C Coupled Intermediate A->C B Side Chain with Alkyne Handle B->C Coupling E Library of Taxol Analogues C->E D Diverse Azide- Functionalized Molecules (R-N3) D->E CuAAC 'Click' F Baccatin III with Alkyne Handle H Coupled Intermediate F->H G Standard Side Chain G->H Coupling J Library of Taxol Analogues H->J I Diverse Azide- Functionalized Molecules (R-N3) I->J CuAAC 'Click'

Figure 3: Conceptual workflows for creating Taxol analogue libraries using Click Chemistry.

Biological Activity Data

The ultimate validation of a synthetic protocol is the biological activity of the resulting analogues. The introduction of specific modifications can have a significant impact on cytotoxicity.

CompoundR¹ (N-Acyl Group)R² (C3'-Aryl Group)IC₅₀ vs. B16 Melanoma Cells (nM)[6]Relative Activity vs. Taxol
Taxol (1) BenzoylPhenyl5.01.0
Analogue (2) p-ChlorobenzoylPhenyl6.0~0.83
Analogue (3) Benzoylp-Chlorophenyl4.01.25

Table 1: Comparison of in vitro cytotoxicity of Taxol and two side-chain modified analogues. Data sourced from Georg et al., J. Med. Chem. 1992.[6][16][17]

As the data indicates, subtle electronic modifications, such as the addition of a p-chloro substituent on the C3'-phenyl ring (Analogue 3), can lead to a modest increase in potency.[6] This highlights the sensitivity of the drug-target interaction to the chemical nature of the side chain.

References

  • Kingston, D. G. I. (2001). Taxol, a Molecule for All Seasons. Chemical Communications, (10), 867-880. [Link]

  • Borah, J. C., et al. (2007). Synthesis of the C-13 Side-Chain of Taxol. ResearchGate. [Link]

  • Ojima, I., et al. (2008). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters. [Link]

  • NPTEL IIT Bombay. (2022). Lecture 46: Total synthesis of Taxol (Nicolaou). YouTube. [Link]

  • Baran, P. S., et al. (2012). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society. [Link]

  • Georg, G. I., et al. (1992). Synthesis of biologically active taxol analogues with modified phenylisoserine side chains. Journal of Medicinal Chemistry, 35(22), 4230-4237. [Link]

  • Danishefsky, S. J., et al. (1996). Total Synthesis of Baccatin III and Taxol. Journal of the American Chemical Society, 118(12), 2843-2859. [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]

  • Xiang, F., et al. (2009). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues to Microtubule Binding Site. ResearchGate. [Link]

  • Holton, R. A. (2001). Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • Gennari, C., et al. (1995). Taxol Semisynthesis: A Highly Enantio- and Diastereoselective Synthesis of the Side Chain and a New Method for Ester Formation at C-13 Using Thioesters. The Journal of Organic Chemistry. [Link]

  • Georg, G. I., et al. (1992). Synthesis of biologically active taxol analogs with modified phenylisoserine side chains. Journal of Medicinal Chemistry. [Link]

  • Kingston, D. G. I., et al. (1998). Synthesis of 14-bromo and 14-hydroxy baccatin III derviatives. ResearchGate. [Link]

  • Snyder, J. P., et al. (2012). Design and synthesis of simplified taxol analogs based on the T-Taxol bioactive conformation. Bioorganic & Medicinal Chemistry. [Link]

  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Cancer Management and Research. [Link]

  • University of Bristol. Structure Activity Relationship of Taxol. University of Bristol, School of Chemistry. [Link]

  • Holton, R. A. (1993). Synthesis and optical resolution of the taxol side chain and related compounds.
  • Kim, J., et al. (2014). Baccatin III, a precursor for the semisynthesis of paclitaxel, inhibits the accumulation and suppressive activity of myeloid-derived suppressor cells in tumor-bearing mice. International Immunopharmacology. [Link]

  • Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. PMC. [Link]

  • Georg, G. I., et al. (1992). Synthesis of biologically active taxol analogs with modified phenylisoserine side chains. ACS Publications. [Link]

  • Hu, S., et al. (2006). Taxol synthesis. International Scholars Journals. [Link]

  • Hu, S., et al. (2006). Taxol synthesis. Academic Journals. [Link]

  • Gunda, I. (1998). A New Synthesis of Taxol from Baccatin III. VTechWorks. [Link]

  • Zhang, S., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in phenylisoserine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenylisoserine Synthesis.

As Senior Application Scientists, we understand that synthesizing complex chiral molecules like phenylisoserine, a critical precursor for pharmaceuticals such as Taxol, presents unique challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Below, you will find a structured troubleshooting guide in a question-and-answer format, addressing specific issues you may encounter.

Troubleshooting Guide: Common Issues in Phenylisoserine Synthesis

This guide is organized by common synthetic routes and the specific problems encountered within them.

Route 1: Darzens Condensation of Benzaldehyde and α-Haloesters

The Darzens condensation is a classic and powerful method for forming the α,β-epoxy ester (glycidic ester) intermediate, which is then opened to yield phenylisoserine.[1][2] However, its stereocontrol can be notoriously difficult.

Q: My Darzens condensation is producing a nearly 1:1 mixture of diastereomers of the glycidic ester intermediate. How can I favor the formation of the desired (2R,3S)- or (2S,3R)-phenylisoserine precursor?

A: This is a frequent and critical issue. The ratio of cis to trans glycidic esters, which determines your final phenylisoserine diastereomeric ratio, is established during the initial aldol-type addition and subsequent intramolecular SN2 cyclization.[3] Poor selectivity stems from a low energy difference between the competing transition states leading to the syn and anti halohydrin intermediates.[4]

Probable Causes & Mechanistic Insight:

  • Base and Counter-ion Effects: The choice of base is paramount. Strong, bulky bases can favor one transition state over another. However, simple alkoxides often provide poor selectivity.[2] The nature of the cation (e.g., Li+, Na+, K+) influences the geometry and aggregation state of the enolate, directly impacting the facial selectivity of the attack on the benzaldehyde.[5]

  • Solvent Polarity & Temperature: Polar solvents can solvate the intermediates and transition states, altering their relative energies. Lower temperatures are almost always beneficial as they amplify small energy differences between transition states, leading to higher selectivity.

  • Reversibility of Aldol Addition: The initial aldol-type addition can be reversible. If the rate of cyclization is slow compared to the rate of retro-aldol reaction, the initial stereochemical outcome can be eroded, leading to an equilibrium mixture of diastereomers.[3]

Solutions and Experimental Protocols:

Protocol 1.1: Enhancing Diastereoselectivity with Lithium Amide Bases and Salt Additives

Recent studies have shown that using lithium amide bases, particularly in combination with salt additives like lithium bromide (LiBr), can significantly improve diastereoselectivity.[6] LiBr is thought to break up lithium amide aggregates and chelate to the reaction intermediates, creating a more rigid and ordered transition state.[5][6]

Step-by-Step Protocol:

  • Preparation: Rigorously dry all glassware and solvents (e.g., THF, 2-MeTHF) before use. All operations should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Base Formation: In a reaction vessel at -78 °C, prepare a solution of a less hindered lithium amide base, such as lithium pyrrolidide, by adding n-butyllithium to a solution of pyrrolidine in 2-MeTHF.

  • Additive Introduction: Add anhydrous lithium bromide (LiBr) (1.0 - 1.2 equivalents) to the lithium amide solution and stir for 15-20 minutes.

  • Enolate Formation: Slowly add your α-haloester (e.g., ethyl 2-chloropropionate) to the base/LiBr mixture, maintaining the temperature at -78 °C to form the lithium enolate.

  • Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Monitoring & Quench: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed with a standard aqueous workup and extraction. Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio.

Data Presentation: Effect of Base and Additives on Diastereoselectivity

Base/Additive CombinationSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
Sodium MethoxideToluene0 to RT~1:1.2[7]
LDATHF-781:1.2[6]
Lithium Pyrrolidide2-MeTHF-401:1.1[6]
Lithium Pyrrolidide + LiBr2-MeTHF-402.1:1 [6]

Q: I'm observing low yields and byproducts that are not my desired glycidic ester. What could be causing this?

A: This often points to side reactions involving your base or starting materials.

Probable Causes & Mechanistic Insight:

  • Acyl Exchange: If you are using an alkoxide base (e.g., sodium methoxide) that does not match the alkyl group of your ester (e.g., an ethyl ester), you can get transesterification, leading to a mixture of products.[1]

  • Self-Condensation (Claisen): The α-haloester can act as both the enolate and the electrophile, leading to self-condensation, particularly if the addition of the aldehyde is too slow or if the reaction temperature is too high.

Solutions and Experimental Protocols:

  • For Acyl Exchange: Always match the alkoxide base to the ester. For an ethyl ester, use sodium ethoxide. For a methyl ester, use sodium methoxide.[2]

  • For Self-Condensation: Ensure the aldehyde is present when the enolate is generated or add the enolate to a solution of the aldehyde. Maintain low temperatures to favor the desired cross-condensation over the competing self-condensation.

Route 2: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA is a highly sophisticated method for the direct, stereoselective synthesis of 1,2-amino alcohols from alkenes, such as cinnamate esters.[8][9] It offers excellent control over enantioselectivity.

Q: My asymmetric aminohydroxylation is giving a low enantiomeric excess (ee), or I am isolating a significant amount of the diol instead of the amino alcohol.

A: These issues are related to the catalytic cycle and the stability of the osmium catalyst intermediates.

Probable Causes & Mechanistic Insight:

  • Catalyst Mismatch: The enantioselectivity is dictated by the choice of the chiral ligand. Dihydroquinine (DHQ)-based ligands and Dihydroquinidine (DHQD)-based ligands give opposite enantiomers.[10] Using the wrong AD-mix ((DHQ)₂PHAL in AD-mix-α vs. (DHQD)₂PHAL in AD-mix-β) will produce the undesired enantiomer.

  • Second Catalytic Cycle: The osmium(VI) azaglycolate intermediate can sometimes undergo a second cycloaddition before hydrolysis and re-oxidation.[8] This "second cycle" pathway is generally not as enantioselective and leads to a reduction in the overall ee.

  • Competing Dihydroxylation: If the nitrogen source (e.g., chloramine-T) is consumed or degrades, or if hydrolysis of the osmium-imido species occurs before alkene addition, the catalytic cycle can revert to the well-known Sharpless Asymmetric Dihydroxylation (AD), producing a vicinal diol as the major byproduct.[10]

Solutions and Experimental Protocols:

Protocol 2.1: Optimizing for High Enantioselectivity in AA

  • Ligand Selection: Carefully select the correct AD-mix for your desired product enantiomer. For ethyl cinnamate, AD-mix-β typically yields the (2R,3S)-phenylisoserine derivative.

  • Control of Hydrolysis: The rate of hydrolysis of the osmium azaglycolate is critical.[8] Conducting the reaction in an aqueous medium (e.g., t-BuOH/water) and under relatively dilute conditions favors the desired hydrolysis of the first intermediate, preventing the second, less selective cycle.

  • Fresh Reagents: Use a fresh, reliable source of the nitrogen reagent (e.g., Chloramine-T trihydrate). Ensure the catalytic amount of potassium osmate [K₂OsO₂(OH)₄] is handled correctly, as it is both toxic and sensitive.

  • Temperature Control: Run the reaction at a low, constant temperature (typically 0-4 °C) to maximize selectivity.

Q: The aminohydroxylation is working, but the amino and hydroxyl groups are adding in the wrong positions. I'm getting the α-amino-β-hydroxy product instead of the desired β-amino-α-hydroxy product (phenylisoserine).

A: This is a fascinating and solvable problem of regioselectivity, which, in the case of cinnamates, is controlled almost entirely by the ligand architecture.[8]

Probable Cause & Mechanistic Insight:

The regioselectivity of the addition across the double bond is determined by a combination of electronic and steric factors within the transition state, which is heavily influenced by the shape of the chiral ligand's binding pocket. For cinnamate esters, the default ligands used in standard AD-mixes (PHAL-based ligands) direct the nitrogen atom to the benzylic position (C3), yielding the isoserine regioisomer.

Solution: Ligand-Controlled Reversal of Regioselectivity

Groundbreaking work by K. Barry Sharpless demonstrated that swapping the standard phthalazine (PHAL) core of the chiral ligand for an anthraquinone (AQN) core completely reverses the regioselectivity for cinnamates.[11]

Protocol 2.2: Achieving Phenylserine Regiochemistry

  • Synthesize or Procure AQN Ligands: Instead of using the pre-packaged AD-mixes, the reaction must be set up with AQN-based cinchona alkaloid ligands, such as (DHQ)₂-AQN or (DHQD)₂-AQN.

  • Reaction Setup:

    • In a flask cooled to 4 °C, dissolve the AQN ligand (e.g., (DHQD)₂-AQN) in t-butanol.

    • Add water, followed by the nitrogen source (e.g., n-chloro-n-sodio-2,2,2-trifluoroethylcarbamate for better solubility and reactivity).

    • Add potassium osmate [K₂OsO₂(OH)₄] and stir until the solution is clear.

    • Add the cinnamate ester substrate and stir vigorously at 4 °C.

  • Workup: Quench the reaction with sodium sulfite, followed by extraction and purification. This protocol will now yield the desired phenylserine regioisomer with high enantioselectivity.[11]

Visualizations

Troubleshooting Workflow for Phenylisoserine Synthesis

G start Start Synthesis result Analyze Crude Product (NMR, HPLC, TLC) start->result check_yield Is Yield Acceptable? result->check_yield check_stereo Is Stereoselectivity (dr or ee) Acceptable? check_yield->check_stereo Yes low_yield Low Yield Identified check_yield->low_yield No low_stereo Poor Stereoselectivity Identified check_stereo->low_stereo No success Synthesis Optimized check_stereo->success Yes cause_yield Probable Causes: - Degradation of Reagents - Competing Side Reactions - Incorrect Stoichiometry - Poor Temperature Control low_yield->cause_yield cause_stereo Probable Causes: - Incorrect Base/Ligand - Wrong Solvent/Temp - Reversible Addition - Catalyst Deactivation low_stereo->cause_stereo solve_yield Solutions: - Use Fresh Reagents - Match Base to Ester - Optimize Reagent Order - Maintain Low Temp cause_yield->solve_yield solve_stereo Solutions: - Use Li-Amide + LiBr (Darzens) - Use AQN Ligand (AA) - Run at Lower Temperature - Use Dilute Conditions (AA) cause_stereo->solve_stereo solve_yield->start Re-run Experiment solve_stereo->start Re-run Experiment

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Mechanism: Stereocontrol in the Darzens Condensation

G cluster_0 Desired Pathway (Kinetic Control) cluster_1 Competing Pathway T1 Transition State 1 (Lower Energy) Leads to syn-Halohydrin I1 syn-Halohydrin Intermediate T1->I1 Fast P1 trans-Glycidic Ester (Desired Product) I1->P1 Irreversible SN2 Cyclization I2 anti-Halohydrin Intermediate I1->I2 Equilibration Retro Retro-Aldol (Erodes Selectivity) T2 Transition State 2 (Higher Energy) Leads to anti-Halohydrin T2->I2 Slow P2 cis-Glycidic Ester (Undesired Product) I2->P2 Irreversible SN2 Cyclization Start Enolate + Benzaldehyde Start->T1 Start->T2

Caption: Competing pathways determining diastereoselectivity in the Darzens reaction.

Frequently Asked Questions (FAQs)

Q1: How critical is moisture control in the Darzens condensation? A1: It is absolutely critical. The strong bases used (e.g., sodium methoxide, lithium amides) will be quenched by water. Furthermore, the enolate intermediate is highly moisture-sensitive. Any protic source will protonate the enolate, shutting down the reaction. Always use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas.

Q2: Can I use other aldehydes besides benzaldehyde in these reactions? A2: Yes, both the Darzens and Sharpless AA reactions are compatible with a range of aldehydes and alkenes, respectively. However, the stereoselectivity and reactivity can be highly substrate-dependent. Electron-withdrawing or electron-donating groups on the aromatic ring can affect the electrophilicity of the carbonyl/alkene and may require re-optimization of the reaction conditions.[12]

Q3: My glycidic ester from the Darzens reaction seems to decompose upon purification. Why? A3: Glycidic esters can be thermally and acid-labile. Attempting purification by distillation can lead to decarboxylation and rearrangement.[2] Purification by column chromatography on silica gel can sometimes cause the epoxide ring to open. It is often best to use the crude glycidic ester directly in the subsequent ring-opening step after a simple aqueous workup.

Q4: For the Sharpless AA, what is the purpose of the co-oxidant? A4: The osmium tetroxide (or its precursor, potassium osmate) is a true catalyst and is used in substoichiometric amounts.[10] The nitrogen source (like Chloramine-T) acts as both the source of the "N" atom and the stoichiometric oxidant (co-oxidant) that regenerates the Os(VIII) species from the Os(VI) intermediate, allowing the catalytic cycle to continue.[8]

References

  • O'Brien, P. (1999). The Sharpless Asymmetric Aminohydroxylation. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Wikipedia. (2023). Darzens reaction. Wikipedia. [Link]

  • Nilov, D., & Hannedouche, J. (2019). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 9(43), 25055-25089. [Link]

  • Chemistry LibreTexts. (2021). 5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions. [Link]

  • L.S.College, Muzaffarpur. (2020). Darzens reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Malig, T. C., et al. (2020). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 26(59), 13346-13350. [Link]

  • Amat, M., Llor, N., Griera, R., Pérez, M., & Bosch, J. (2011). Enantioselective Synthesis of Alkaloids from Phenylglycinol-Derived Lactams. Natural Product Communications, 6(3), 1934578X1100600. [Link]

  • chem_tutor. (2011). Darzen's condensation: Reaction mechanism chemistry tutorial. YouTube. [Link]

  • Ferreira, B. I., et al. (2018). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development, 22(9), 1236-1243. [Link]

  • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998). Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Tetrahedron Letters, 39(17), 2507-2510. [Link]

  • Grokipedia. (n.d.). Darzens reaction. [Link]

  • Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Sciencemadness.org. (2006). Darzen Condensation Difficulties - any tips? [Link]

  • Xu, B., Shi, X., Liu, X., & Cao, H. (2022). Construction of Chiral Cyclic Compounds Enabled by Enantioselective Photocatalysis. Molecules, 27(2), 359. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Preparing (2r,3s)-3-Phenylisoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2r,3s)-3-Phenylisoserine ethyl ester. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral intermediate, a key precursor for the side chain of paclitaxel (Taxol®) and its analogues.[1][2]

This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound, and what are their relative merits?

There are several established routes, each with distinct advantages and challenges:

  • Resolution of Racemates: This classic and robust method involves the synthesis of a racemic mixture of threo-3-phenylisoserine, followed by resolution using a chiral resolving agent like (-)-dibenzoyltartaric acid. The separated diastereomeric salt of the desired (2R,3S) configuration is then isolated and converted to the ethyl ester.[3][4] Its primary advantage is reliability and scalability, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

  • The β-Lactam Synthon Method: This elegant approach involves the [2+2] cycloaddition (Staudinger reaction) between a ketene and an imine to form a β-lactam (azetidin-2-one) ring.[5] Subsequent ring-opening of the β-lactam yields the desired amino acid ester. This method offers excellent stereocontrol, as the relative stereochemistry is set during the cycloaddition step.[6]

  • Enzymatic Methods: Biocatalysis offers exceptional selectivity. This can involve the enzymatic hydrolysis of a racemic ester precursor, where a lipase selectively hydrolyzes one enantiomer, leaving the other enriched (kinetic resolution).[7][8] Alternatively, nitrile hydratases or nitrilases can be used on nitrile precursors.[8] These methods provide very high enantiomeric excess (ee) under mild conditions but may require specific screening to find a suitable enzyme and optimization of bioprocess parameters like pH and co-solvents.[7]

  • Asymmetric Synthesis: Methods like the Sharpless Asymmetric Dihydroxylation (AD) of ethyl cinnamate can install the required stereocenters with high enantioselectivity. However, this route can be susceptible to side reactions, and careful control of substrate concentration is necessary to maintain high ee.[9]

Q2: Why is stereochemical purity (both diastereomeric and enantiomeric) so critical for this molecule?

The biological activity of paclitaxel is highly dependent on its precise three-dimensional structure. The (2R,3S) configuration of the C-13 side chain is essential for its binding to β-tubulin and, consequently, its potent anticancer activity.[2] Impurities, in the form of other stereoisomers, not only reduce the efficacy of the final active pharmaceutical ingredient (API) but can also introduce unintended biological effects or toxicity. Therefore, achieving ≥99% diastereomeric purity and ≥99.5% enantiomeric excess is a standard requirement in pharmaceutical synthesis.[10]

Q3: I'm starting my optimization. What are the most critical reaction parameters I should focus on?

The critical parameters depend on your chosen synthetic route, but universally, the following have the most significant impact:

  • Temperature: Affects reaction rates and, crucially, selectivity. Lower temperatures often favor the kinetically controlled, desired product in stereoselective reactions.[11]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, directly influencing diastereoselectivity. For enzymatic reactions, the choice of co-solvent is critical for enzyme activity and stability.[7]

  • Catalyst/Reagent Stoichiometry: Precise control over the amounts of catalysts, resolving agents, or bases is fundamental. For instance, in resolution, the stoichiometry of the chiral acid is key to efficient diastereomeric salt formation.[11]

  • Reaction Time: Reactions must be monitored to ensure completion without allowing time for side reactions or product degradation, such as epimerization or hydrolysis.[11]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter in the lab.

Problem 1: My reaction has poor diastereoselectivity, yielding a mixture of syn and anti products.

Causality: Poor diastereoselectivity often arises from a lack of facial selectivity in the key bond-forming step. For example, in the β-lactam approach, the formation of the undesired trans-isomer can compete with the desired cis-isomer if the zwitterionic intermediate has enough time to isomerize before ring closure.[9] In other approaches, the transition states leading to the different diastereomers may be very close in energy.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective first step. Reducing the thermal energy of the system can increase the energy difference between the competing transition states, favoring the pathway with the lower activation energy, which often leads to the desired diastereomer.

  • Vary the Solvent: Experiment with solvents of different polarities. Non-coordinating solvents like dichloromethane (DCM) or toluene can sometimes enhance selectivity compared to highly coordinating solvents like THF.[12]

  • Change the Base or Lewis Acid: If your reaction uses a base or Lewis acid catalyst, its steric bulk and electronic properties are critical. A bulkier base may favor one approach trajectory over another.

  • Check Reagent Purity: Impurities in starting materials can sometimes interfere with catalysts or reaction pathways, leading to a loss of selectivity.

Problem 2: The final product has low Enantiomeric Excess (ee%).

Causality: Low ee% indicates that the chiral control element of your synthesis is not performing optimally. In enzymatic resolutions, this could be due to suboptimal enzyme activity or stability. In asymmetric catalysis, the catalyst may be poisoned, or a non-asymmetric background reaction may be occurring.[9] In classical resolution, this points to inefficient separation of the diastereomeric salts.

Troubleshooting Steps:

  • Optimize Crystallization/Resolution Conditions: If using a resolving agent, the choice of solvent for crystallization is paramount. The goal is to find a solvent system where the solubility of the two diastereomeric salts is significantly different. Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures) and control the cooling rate during crystallization.

  • For Enzymatic Reactions, Re-evaluate Parameters:

    • pH: Ensure the buffer pH is at the optimal level for the specific lipase or enzyme used.[7]

    • Co-solvent: The presence of organic co-solvents can dramatically affect enzyme performance.[7]

    • Temperature: Maintain the optimal temperature for enzyme activity and stability.

  • Verify Chiral Catalyst/Ligand Integrity: In asymmetric synthesis, ensure the chiral catalyst or ligand has not degraded. Use freshly prepared or properly stored materials.

Problem 3: The overall reaction yield is low.

Causality: Low yield can be attributed to incomplete reaction, product degradation, or mechanical losses during workup and purification.

Troubleshooting Workflow:

The following decision tree can help diagnose the root cause of low yield.

G start Low Yield Observed check_completion Monitor reaction by TLC/LC-MS. Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No degradation Analyze crude mixture. Are side products or degradation observed? check_completion->degradation Yes incomplete_sol1 Increase reaction time or temperature. incomplete->incomplete_sol1 incomplete_sol2 Check catalyst/reagent activity. incomplete->incomplete_sol2 degradation_yes Product Degradation / Side Reactions degradation->degradation_yes Yes purification_loss Purification Issue degradation->purification_loss No degradation_sol1 Use milder reaction/workup conditions (pH, temp). degradation_yes->degradation_sol1 degradation_sol2 Degas solvents to remove oxygen. degradation_yes->degradation_sol2 purification_sol Optimize chromatography or crystallization solvent system. purification_loss->purification_sol

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Problem 4: I am observing significant ester hydrolysis during my reaction or workup.

Causality: The ethyl ester functional group is susceptible to hydrolysis back to the carboxylic acid under either strongly acidic or basic aqueous conditions, especially at elevated temperatures.[13][14]

Troubleshooting Steps:

  • Maintain Anhydrous Conditions: If possible, conduct the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

  • Neutralize Carefully: During aqueous workup, use mild acids (e.g., saturated NH₄Cl) or bases (e.g., saturated NaHCO₃) and avoid large excesses. Perform washes quickly and at low temperatures (e.g., with an ice bath).

  • Modify the Ester: If hydrolysis is unavoidable, consider using a more sterically hindered ester, like a tert-butyl ester, which is more resistant to hydrolysis. However, this will require different deprotection conditions later.

  • Telescope Reactions: If possible, proceed to the next step without a full aqueous workup and purification to minimize contact with water.

Section 3: Recommended Protocols

Protocol 1: Resolution and Esterification

This protocol is based on a well-established method for resolving racemic threo-3-phenylisoserine amide, followed by esterification.[3][4]

Step A: Resolution of Racemic threo-3-Phenylisoserine Amide

  • Suspension: Suspend racemic threo-3-phenylisoserine amide (1.0 equiv) and (-)-dibenzoyltartaric acid (1.0 equiv) in ethanol (approx. 10 mL per gram of amide).

  • Reflux: Heat the suspension to reflux for 2 hours. The mixture should become a clear solution.

  • Crystallization: Cool the solution slowly to room temperature and stir for an additional 1-2 hours to allow for complete crystallization of the diastereomeric salt.

  • Isolation: Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum. This solid is the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.

Step B: Conversion to Ethyl Ester Hydrochloride

  • Salt Break: Suspend the isolated salt (1.0 equiv) in ethanol. Add concentrated HCl (approx. 1.2 equiv) slowly while maintaining the temperature below 45°C.

  • Amide Hydrolysis & Esterification: Heat the mixture to reflux for 3-5 hours. This step hydrolyzes the amide to the carboxylic acid and subsequently forms the ethyl ester in situ.

  • Isolation: Cool the mixture to 0-5°C and stir for 1 hour. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.

Step C: Free-Basing (Optional, if the free amine is required)

  • Dissolve the hydrochloride salt in water and cool in an ice bath.

  • Slowly add a mild base like saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the final product.

Protocol 2: Purity and Enantiomeric Excess Analysis by Chiral HPLC

This method provides a robust starting point for analytical characterization.[10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase).

  • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[10]

  • Analysis: Calculate purity based on the area percent of the main peak. Calculate enantiomeric excess (ee) using the formula: ee (%) = [ (Area desired - Area undesired) / (Area desired + Area undesired) ] x 100.

Section 4: Data Summary for Optimization

The following table summarizes expected trends when optimizing key reaction parameters for a stereoselective chemical synthesis.

ParameterCondition ChangeExpected Impact on YieldExpected Impact on Selectivity (dr/ee)Rationale
Temperature Decrease (e.g., RT to 0°C)May decrease rateOften Increases Favors the kinetic product by increasing the energy difference between diastereomeric transition states.[11]
Solvent Polarity Increase (e.g., Toluene to THF)VariableOften DecreasesPolar solvents can stabilize charged intermediates, potentially allowing for equilibration that erodes selectivity.[12]
Base/Catalyst Increase Steric BulkVariableMay IncreaseA bulkier reagent can create a more ordered transition state, enhancing facial selectivity.
Reaction Time IncreaseIncreases until 100% conversionMay Decrease after completionProlonged times can lead to epimerization at sensitive stereocenters or other side reactions.[9]

Section 5: Visualizing the Synthesis Workflow

A generalized workflow for the synthesis and purification of this compound via resolution is depicted below.

G cluster_0 Synthesis & Resolution cluster_1 Conversion & Purification cluster_2 Quality Control start Racemic Precursor (e.g., threo-Amide) reaction Reaction with Chiral Resolving Agent (e.g., (-)-DBTA) start->reaction crystallization Diastereoselective Crystallization reaction->crystallization filtration Filtration & Separation of Diastereomeric Salt crystallization->filtration esterification Salt Break & Esterification (e.g., EtOH / HCl) filtration->esterification workup Workup / Neutralization esterification->workup purification Final Purification (Recrystallization / Chromatography) workup->purification analysis Analysis (Chiral HPLC, NMR) purification->analysis end_product Final Product: (2R,3S)-3-Phenylisoserine Ethyl Ester analysis->end_product

Caption: General workflow from racemic precursor to purified final product.

References

  • Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. (2023).
  • A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: A key intermediate for the Taxol side chain. (2015).
  • Preparation method of taxol compound.
  • Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
  • Preparation of aminated taxol side chain precursors. A Simple Approach to 2,3-Diamond Acids Using the β-Lactam Synthon Method. (2004). Taylor & Francis Online.
  • Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. (2023).
  • This compound Product Information.
  • Technical Support Center: Synthesis of the Taxol® Side Chain. BenchChem.
  • Application Notes and Protocols for the Purity Characterization of N-Benzoyl-(2R,3S)-3-phenylisoserine. BenchChem.
  • Ester Reactions Summary and Practice Problems. Chemistry Steps.
  • Synthesis of the C-13 Side-Chain of Taxol.
  • (2R,3S)
  • Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. (2011).
  • N-Benzoyl-(2R,3S)-3-phenylisoserine Methyl Ester; A Facile and Convenient Synthesis and Resolution by Entrainment.
  • Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

Sources

Technical Support Center: Enantioselective Synthesis of Substituted Malonic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of substituted malonic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of creating stereodefined carbons from malonate precursors. Chiral malonic acid derivatives are critical building blocks in the synthesis of numerous pharmaceuticals and natural products. However, achieving high enantioselectivity and yield can be challenging.

This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the principles governing these sophisticated reactions.

Frequently Asked Questions & Troubleshooting Guides

Problem Area 1: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)

Q1: My reaction is producing the desired product, but the enantiomeric excess (e.e.) is consistently low. What are the most likely causes and how can I fix this?

A1: Low enantioselectivity is one of the most common hurdles in asymmetric catalysis. The root cause is often a suboptimal energetic difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Here is a breakdown of the likely culprits and a systematic approach to addressing them.

Causality & Explanation: The chiral catalyst's role is to create a chiral environment that preferentially stabilizes one transition state over the other.[1] Any factor that diminishes this preference will erode enantioselectivity.

  • Background (Uncatalyzed) Reaction: A significant portion of the reaction may be proceeding without the influence of the chiral catalyst. This non-selective pathway produces a racemic mixture, which dilutes the e.e. of the catalyzed pathway. This is particularly problematic at higher temperatures, where the uncatalyzed reaction rate increases.[2]

  • Catalyst Mismatch: Not all catalysts are suitable for all substrates. Steric and electronic properties of both the malonic ester and the electrophile must be compatible with the chiral ligand's architecture.[3][4] A catalyst that is highly effective for an aromatic substrate may fail for an aliphatic one.

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration are critical variables that modulate the intricate non-covalent interactions within the catalyst-substrate complex.

    • Temperature: Lowering the temperature generally enhances enantioselectivity by reducing the system's thermal energy, making the small energy difference between the diastereomeric transition states more significant.[5][6] However, this can also drastically reduce the reaction rate.

    • Solvent: The solvent influences the conformation and solvation of the catalyst-substrate complex.[7] A solvent that competes for coordination sites on a metal catalyst or disrupts key hydrogen bonding interactions can severely hamper stereoinduction.

Troubleshooting Workflow:

To systematically diagnose and resolve low e.e., follow this workflow.

G start Low e.e. Observed check_catalyst Verify Catalyst Purity & Loading start->check_catalyst temp_screen Perform Temperature Screen (e.g., RT, 0°C, -20°C, -78°C) check_catalyst->temp_screen Purity OK solvent_screen Conduct Solvent Screen (e.g., Toluene, CH2Cl2, THF, Et2O) temp_screen->solvent_screen Improvement? (Select best T) success High e.e. Achieved temp_screen->success e.e. improves concentration Vary Substrate Concentration solvent_screen->concentration Improvement? (Select best solvent) solvent_screen->success e.e. improves ligand_screen Screen Alternative Ligands/Catalysts concentration->ligand_screen Still low? concentration->success e.e. improves ligand_screen->success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Problem Area 2: Low Yield or Stalled Reaction

Q2: I have optimized for high e.e., but now my reaction yield is poor, or the conversion stalls after a certain point. What should I investigate?

A2: This is a classic trade-off scenario, especially when low temperatures are used to achieve high selectivity. However, other factors beyond temperature can be at play.

Causality & Explanation:

  • Catalyst Deactivation/Poisoning: The catalyst, while selective, may be unstable under the reaction conditions or susceptible to poisoning by impurities.[8] Water is a common culprit, as it can hydrolyze sensitive organometallic catalysts.[1] Other poisons can be trace impurities from starting materials or solvents (e.g., sulfur compounds, amines). Catalyst deactivation can also occur through the formation of inactive dimers or other aggregate species.[8]

  • Poor Substrate Solubility: At the low temperatures often required for high e.e., one or more of your starting materials may have limited solubility, effectively lowering their concentration in solution and slowing the reaction to a halt.

  • Product Inhibition: In some catalytic cycles, the product can bind to the catalyst more strongly than the starting material, leading to product inhibition and a shutdown of catalytic turnover.[8]

Troubleshooting Strategies:

Potential Cause Diagnostic Action Proposed Solution
Catalyst Poisoning Run the reaction under strictly anhydrous and anaerobic conditions. Use freshly distilled/purified solvents and reagents.Add molecular sieves to the reaction.[9] Purify starting materials via chromatography or distillation. Use a glovebox or Schlenk line techniques.
Poor Solubility Visually inspect the reaction mixture at low temperature for precipitates.Screen for a solvent system that improves solubility at the desired temperature. Consider running the reaction at a slightly higher temperature as a compromise between yield and e.e.
Catalyst Deactivation Monitor the reaction progress over time (e.g., by TLC or LC-MS). A sharp drop-off in conversion rate suggests deactivation.Increase catalyst loading slightly. If possible, add a second portion of the catalyst midway through the reaction. Investigate alternative, more robust catalyst systems.
Problem Area 3: Product Racemization

Q3: My initial in-situ analysis shows high e.e., but it drops significantly after work-up and purification. Why is my product racemizing?

A3: The chiral center in substituted malonic esters is susceptible to racemization because the alpha-proton is acidic, rendered so by the two adjacent carbonyl groups.[10] Any process that facilitates the removal and re-addition of this proton can lead to a loss of enantiopurity.

Causality & Explanation:

  • Epimerization via Enolate Formation: The primary mechanism for racemization is the formation of a planar enolate intermediate.[11] This can be catalyzed by both acids and bases. If your work-up or purification conditions are too acidic or basic, you risk deprotonating the chiral center. Subsequent protonation of the planar enolate can occur from either face, leading to a racemic mixture.[10]

  • Silica Gel Chromatography: Standard silica gel is slightly acidic and can promote epimerization on the column, especially with prolonged exposure.

Prevention & Mitigation Protocol:

  • Neutral Work-up: Quench the reaction with a neutral or weakly acidic solution (e.g., saturated aqueous NH₄Cl). Avoid strong acids or bases.

  • Minimize Contact Time: Perform extractions and drying steps as quickly as possible.

  • Purification Strategy:

    • Deactivated Silica: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% Et₃N in Hexane/EtOAc) and then flushing with the mobile phase.

    • Alternative Media: Consider using a less acidic stationary phase like alumina or Florisil.

    • Crystallization: If your product is crystalline, recrystallization is often the best method for purification as it can sometimes even enhance the enantiomeric excess.[12]

G cluster_0 Racemization Pathway R_Product Chiral Product (R) Enolate Planar Enolate (Achiral) R_Product->Enolate + Base / - H+ Enolate->R_Product + H+ (re-face) S_Product Chiral Product (S) Enolate->S_Product + H+ (si-face)

Caption: Mechanism of base-catalyzed racemization via a planar enolate.

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

This protocol provides a starting point for the synthesis of an optically active tricarbonyl compound via a phase-transfer catalyzed Michael addition.[13]

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the Michael acceptor (e.g., benzalacetophenone, 1.0 eq), the malonic ester (e.g., diethyl malonate, 2.0-3.0 eq), and the chiral phase-transfer catalyst (1-10 mol%).

  • Solvent and Base: Add an appropriate anhydrous solvent (e.g., toluene). To this solution, add a solid, anhydrous base (e.g., powdered K₂CO₃, 2.0-3.0 eq).

  • Reaction: Stir the heterogeneous mixture vigorously at the desired temperature (e.g., 0 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid base. Wash the solids with a small amount of solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on deactivated silica gel or by recrystallization to obtain the pure Michael adduct.

  • Analysis: Determine the yield and characterize the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Determining the e.e. is crucial for evaluating the success of an asymmetric synthesis.[14] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and accurate method.[15][16]

  • Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase (e.g., ~1 mg/mL). Also prepare a sample of the racemic product (if available) to identify the peaks for both enantiomers.

  • Column Selection: Choose a chiral column based on the structure of your analyte. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.

  • Method Development:

    • Start with a standard mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 90:10).[13]

    • Set a flow rate of 0.5-1.0 mL/min.

    • Use a UV detector set to a wavelength where your compound absorbs strongly.

  • Analysis: Inject the racemic sample first to establish the retention times of both enantiomers. Then, inject your chiral sample.

  • Calculation: Integrate the area of the two enantiomer peaks. Calculate the e.e. using the following formula:

    • % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

References

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • 11.11 Malonic Ester Synthesis. Michael Evans via YouTube. [Link]

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Malonic Ester Synthesis. Chemistry Steps. [Link]

  • Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from proline-mandelic acid/tartaric acid. Indian Academy of Sciences. [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PubMed Central (PMC). [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • SYNTHESIS OF MALONIC ACID ESTERS. ResearchGate. [Link]

  • Resolution of racemates with achiral reagents. ResearchGate. [Link]

  • Introduction: Enantioselective Catalysis. ACS Publications. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central (PMC). [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PubMed Central (PMC). [Link]

  • Strategies for chiral separation: from racemate to enantiomer. PubMed Central (PMC). [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. ACS Publications. [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers. [Link]

  • Asymmetric reactions_synthesis. SlideShare. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Asymmetric catalysis in complex target synthesis. PNAS. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • Chiral poisoning: a novel strategy for asymmetric catalysis. ACS Publications. [Link]

  • The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. [Link]

  • Asymmetric Organocatalysis. Nobel Prize via YouTube. [Link]

Sources

Stability and degradation studies of (2r,3s)-3-Phenylisoserine ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R,3S)-3-Phenylisoserine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. As a key intermediate in the synthesis of significant pharmaceutical compounds, including taxane derivatives, understanding its stability and degradation profile is paramount to ensuring experimental success, purity of the final active pharmaceutical ingredient (API), and regulatory compliance.[1]

This document provides in-depth, field-proven insights into the handling, stability, and potential degradation pathways of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the everyday use and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a well-sealed container, protected from moisture and light, at low temperatures. Based on data for the related hydrochloride salt, storage at -20°C is recommended for short-to-medium term (e.g., 1 month), while -80°C is suitable for long-term storage (e.g., 6 months or more).[2] The ester is susceptible to hydrolysis, and low temperatures minimize this and other potential degradation pathways.

Q2: How stable is the compound in solution? Which solvents are recommended?

A: The stability in solution is highly dependent on the solvent, pH, and temperature. Due to the presence of an ethyl ester, the compound is prone to hydrolysis, especially in protic solvents containing water or under acidic or basic conditions.[3] For analytical purposes, prepare solutions fresh in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) if possible. If aqueous buffers are necessary, use them at a neutral or slightly acidic pH (e.g., pH 5-7) and analyze them immediately. Avoid prolonged storage in solution, even at low temperatures.

Q3: Is this compound sensitive to light?

A: Yes, compounds containing phenyl groups can be susceptible to photodegradation.[4][5] It is best practice to handle the solid material and its solutions under subdued light or in amber-colored glassware to prevent the formation of photolytic degradation products.

Q4: What are the primary functional groups I should be concerned about regarding stability?

A: The three primary functional groups of concern are:

  • Ethyl Ester: Highly susceptible to hydrolysis under both acidic and basic conditions to form the corresponding carboxylic acid.[6]

  • Amine Group (β-amino): Can be a site for oxidation. Its basicity also means the compound's stability is pH-dependent.

  • Phenyl Group: Can be involved in photolytic degradation pathways.[4]

Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific issues you may encounter during your experiments.

Q5: I've observed a new, more polar peak in my HPLC chromatogram after my sample solution was left at room temperature for a few hours. What is it likely to be?

A: This is a classic sign of ester hydrolysis. The ethyl ester group has likely been hydrolyzed to the corresponding carboxylic acid, (2R,3S)-3-Phenylisoserine. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a reverse-phase HPLC column.

  • Causality: The presence of trace amounts of water in your solvent (even in HPLC-grade solvents) or atmospheric moisture can be sufficient to cause slow hydrolysis. This process is accelerated by trace acidic or basic impurities.[3]

  • Preventative Action:

    • Prepare solutions immediately before use.

    • Use fresh, high-purity, or anhydrous solvents where appropriate for your experiment.

    • If you must store solutions, even temporarily, keep them cold (2-8°C) and tightly capped.

    • To confirm, you can spike your sample with a standard of (2R,3S)-3-Phenylisoserine to see if the retention times match.

Q6: My reaction yield is lower than expected when using this intermediate. Could the starting material be the issue?

A: Absolutely. The purity and integrity of your starting material are critical. If the this compound has degraded, your reaction will be compromised.

  • Probable Cause 1: Hydrolysis. As discussed in Q5, if the material has hydrolyzed, you are introducing the carboxylic acid into your reaction instead of the ester. This will likely not participate in the intended reaction, lowering your yield.

  • Probable Cause 2: Thermal Degradation. If the material was exposed to high temperatures during shipping or storage, it may have degraded through other pathways. Compounds of this class can be thermally sensitive.[7][8]

  • Solution Workflow:

    • Verify Purity: Always run a purity check (e.g., HPLC, NMR) on the starting material before use, especially if it's from a new batch or has been stored for a long time.

    • Check for Hydrolysis: Look for the characteristic polar impurity peak in the HPLC.

    • Ensure Proper Storage: Confirm that the material has been stored under the recommended conditions (-20°C or colder, dry, dark).[2]

Q7: I'm performing a forced degradation study. What are the most likely degradation products I should be looking for?

A: Forced degradation studies are designed to intentionally degrade the molecule to understand its stability limits and identify potential degradants that could appear over a product's shelf-life.[9][10] For this compound, you should primarily look for:

  • (2R,3S)-3-Phenylisoserine: The product of acid or base-catalyzed hydrolysis. This will be the major degradant under hydrolytic stress conditions.

  • Oxidation Products: Under oxidative stress (e.g., using H₂O₂), you may see N-oxides or other products resulting from the oxidation of the amine.[11]

  • Photodegradation Products: Exposure to UV light may lead to complex reactions involving the phenyl ring.[4]

  • Epimerization: Harsh conditions, particularly strong base or high heat, could potentially cause epimerization at the stereocenters, although this is often a lesser concern than hydrolysis. The removal of protecting groups on similar structures with strong acid and heat has been shown to affect stereochemistry.[12]

The following diagram illustrates the primary hydrolytic degradation pathway.

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Protocols for Stability and Degradation Studies

To formally assess the stability of this compound, a systematic forced degradation study is the first step. This helps in developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Include a control sample (1 mL stock + 1 mL acetonitrile/water).

Stress ConditionReagent/ConditionTime Points for AnalysisExpected Primary Degradation
Acid Hydrolysis 0.1 M HCl2h, 6h, 24h, 48h (at 60°C)Hydrolysis to Carboxylic Acid
Base Hydrolysis 0.1 M NaOH30min, 1h, 4h, 8h (at RT)Rapid Hydrolysis to Carboxylic Acid
Oxidation 3% H₂O₂2h, 6h, 24h (at RT)Oxidation of Amine (e.g., N-oxide)
Thermal Heat solid at 80°C; Heat solution at 60°C24h, 48h, 72hThermal decomposition
Photolytic Expose solution to UV light (e.g., 254 nm)24h, 48h, 72hPhenyl ring degradation/reactions
  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base samples with an equivalent amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a suitable stability-indicating method, typically reverse-phase HPLC with UV detection. Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.[13]

The following workflow diagram outlines the process for conducting these studies.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base Expose oxid Oxidation (3% H2O2, RT) prep_stock->oxid Expose thermal Thermal (Solution at 60°C) prep_stock->thermal Expose photo Photolytic (UV Light, RT) prep_stock->photo Expose control Control (No Stressor) prep_stock->control Expose sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize (if needed) sampling->neutralize analyze Analyze by LC-UV/MS neutralize->analyze identify Identify Degradants & Determine Purity analyze->identify

Sources

Catalyst selection for the asymmetric synthesis of phenylisoserine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide both foundational knowledge and practical troubleshooting advice for researchers engaged in the asymmetric synthesis of phenylisoserine derivatives. This guide is structured to help you navigate the critical process of catalyst selection and overcome common experimental hurdles.

Introduction: The Significance of Phenylisoserine Derivatives

Phenylisoserine and its derivatives are not merely synthetic targets; they are crucial chiral building blocks in medicinal chemistry. Most notably, the (2R,3S)-phenylisoserine side chain is an essential component of Paclitaxel (Taxol®), one of the most effective anticancer drugs ever developed.[1] The precise stereochemical control during its synthesis is paramount, as the biological activity is highly dependent on the correct configuration of its two stereocenters. This guide focuses on the catalytic methods to achieve this control with high fidelity.

Part 1: Catalyst Selection - Frequently Asked Questions (FAQs)

Choosing the right catalyst is the most critical decision in developing a successful asymmetric synthesis. The optimal choice depends on the specific substrate, desired scale, economic constraints, and available equipment.

Q1: What are the main classes of catalysts for this synthesis, and when should I consider each?

There are four primary categories of catalysts used for the asymmetric synthesis of phenylisoserine derivatives, typically via an aldol-type reaction between a glycine enolate equivalent and an aromatic aldehyde.

  • Chiral Phase-Transfer Catalysts (PTCs): Best for reactions under biphasic (liquid-liquid or solid-liquid) conditions. They are robust, relatively inexpensive, and excellent for scaling up.[2]

  • Chiral Organocatalysts: Ideal for metal-free synthesis under mild conditions. They offer a broad range of activation modes and are generally less sensitive to air and moisture than metal catalysts.[3][4]

  • Chiral Metal Complexes: Suited for reactions requiring high turnover frequencies and where precise ligand tuning can solve selectivity challenges. They often provide the highest activities and selectivities.[5]

  • Enzymes (Biocatalysts): The ultimate choice for green chemistry, offering unparalleled selectivity under physiological conditions (aqueous media, room temperature). Best suited for specific substrates where a known enzyme is effective.[6]

Below is a decision-making workflow to guide your initial selection.

CatalystSelectionWorkflow cluster_start Reaction Requirements Analysis cluster_decision Catalyst Class Decision Points cluster_catalysts Recommended Catalyst Classes Start Define Substrates & Scale Q_MetalFree Is a metal-free a priority? Start->Q_MetalFree Q_Biphasic Is the reaction biphasic or requires strong base? Q_MetalFree->Q_Biphasic No Q_GreenChem Is sustainability the primary driver (aqueous, mild)? Q_MetalFree->Q_GreenChem Yes Q_HighTurnover Is high turnover number (TON) & activity critical? Q_Biphasic->Q_HighTurnover No PTC Phase-Transfer Catalyst (PTC) (e.g., Cinchona Alkaloid) Q_Biphasic->PTC Yes Organocatalyst Organocatalyst (e.g., Proline, Chiral Phosphoric Acid) Q_GreenChem->Organocatalyst No Enzyme Enzyme (e.g., Lipase, Aldolase) Q_GreenChem->Enzyme Yes Q_HighTurnover->Organocatalyst No MetalComplex Metal Complex (e.g., Pd, Cu, Mg + Chiral Ligand) Q_HighTurnover->MetalComplex Yes PTC_Mechanism cluster_cycle Catalytic Cycle for Stereocontrol cluster_key Key to Stereocontrol Deprotonation 1. Deprotonation Glycine Schiff Base + Base -> Enolate IonPair 2. Chiral Ion Pair Formation Enolate + Chiral PTC (Q*X) -> [Q*Enolate] Deprotonation->IonPair Catalyst enters FacialBlock 3. Facial Shielding Bulky group on PTC blocks one face of the enolate IonPair->FacialBlock Key The rigid, non-covalent [Q*Enolate] complex is the source of asymmetry. IonPair->Key AldolAttack 4. Stereoselective Attack Benzaldehyde approaches from the unshielded face FacialBlock->AldolAttack ProductRelease 5. Product Formation & Catalyst Regeneration AldolAttack->ProductRelease ProductRelease->Deprotonation Catalyst (Q*X) is regenerated

Caption: Mechanism of stereocontrol by a Phase-Transfer Catalyst.

Problem 3: Low or No Yield

Q: My reaction is not proceeding, or the yield is very low after 24 hours. What should I check first?

A: Low reactivity can stem from several factors, from catalyst deactivation to poor substrate quality.

  • Catalyst Deactivation:

    • Cause: Metal catalysts can be sensitive to oxygen or moisture. Organocatalysts can be poisoned by acidic or basic impurities.

    • Solution: Ensure all reagents and solvents are pure and dry (if required). Run the reaction under an inert atmosphere (N₂ or Ar) for metal-catalyzed processes.

  • Poor Substrate Solubility:

    • Cause: The glycine derivative or the base may not be soluble in the reaction solvent.

    • Solution: Change the solvent or use a co-solvent system. For solid-liquid PTC, ensure the base has a high surface area (use a mortar and pestle to grind it) and that stirring is vigorous enough to ensure mixing.

  • Incorrect Base Stoichiometry/Strength:

    • Cause: Insufficient base will lead to incomplete deprotonation of the glycine pro-nucleophile.

    • Solution: Ensure you are using at least a stoichiometric amount of base relative to the glycine derivative. If reactivity is still low, a stronger base may be required, but be mindful of the potential negative impact on selectivity (see Problem 1).

  • Reaction Temperature Too Low:

    • Cause: While low temperature is good for selectivity, it dramatically reduces the reaction rate.

    • Solution: Find a balance. Start the reaction at a low temperature (e.g., -20 °C) and allow it to slowly warm to room temperature over several hours.

Part 3: Data & Protocols

Comparative Catalyst Performance

The table below summarizes typical performance data for different catalyst classes in the asymmetric synthesis of a phenylisoserine precursor. This is intended as a general guide; results will vary with the specific substrate and conditions.

Catalyst ClassExample Catalyst/LigandTypical ee (%)Typical dr (syn:anti)Key AdvantagesKey Limitations
Phase-Transfer Cinchonidine-derived Quaternary Salt85 - 98%80:20 - 95:5Scalable, robust, cost-effectiveRequires biphasic conditions
Organocatalyst Chiral Phosphoric Acid (CPA)90 - >99%85:15 - >95:5Metal-free, mild conditionsMay require higher catalyst loading
Metal Complex Mg(OTf)₂ / t-Bu-BOX92 - 99%>95:5High activity, excellent selectivityAir/moisture sensitive, metal waste
Enzyme Lipase (for resolution)>99% (for one isomer)N/AEnvironmentally benign, very high eeLimited substrate scope, slower rates
Experimental Protocol: PTC-Catalyzed Asymmetric Aldol Reaction

This protocol is a representative example for the synthesis of an N-protected phenylisoserine ester using a Cinchona alkaloid-derived phase-transfer catalyst.

Materials:

  • Glycine Schiff base (N-(diphenylmethylene)glycine tert-butyl ester)

  • Benzaldehyde

  • (1S,2S,4S,5R)-1-(9-Anthracenylmethyl)-2-(1-hydroxy-1-methylethyl)-5-vinylquinuclidin-1-ium bromide (Catalyst)

  • Toluene (anhydrous)

  • Cesium Carbonate (Cs₂CO₃, powdered)

  • Inert atmosphere setup (e.g., Schlenk line with Argon)

Procedure:

  • Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the glycine Schiff base (1.0 mmol, 1.0 eq) and the chiral PTC (0.05 mmol, 5 mol%).

  • Inerting: Seal the flask with a septum, and purge with dry Argon for 10 minutes.

  • Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Cool the resulting solution to -40 °C in an acetonitrile/dry ice bath.

  • Base Addition: Add powdered cesium carbonate (1.5 mmol, 1.5 eq) to the cooled solution under a positive pressure of Argon.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.2 mmol, 1.2 eq) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture vigorously at -40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.

References

  • Fan, X.; Zhang, X.; Li, C.; Gu, Z. (2019). Enantioselective Atropisomeric Anilides Synthesis via Cu-Catalyzed Intramolecular Adjacent C−N Coupling. ACS Catalysis, 9, 2286−2291. [Link]

  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from a relevant source. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. Molecules, 28(2), 738. [Link]

  • Dong, X., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003. [Link]

  • ResearchGate. (n.d.). A new enzymatic strategy for the preparation of (2R,3S)-3-phenylisoserine: A key intermediate for the Taxol side chain. Request PDF. [Link]

  • May, J. (n.d.). Problem Set Six. Dr. May Group. Retrieved from a relevant source. [Link]

  • Park, H., & Kim, Y. (2021). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Society Reviews, 50(15), 8560-8585. [Link]

  • MDPI. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. Molecules, 27(2), 498. [Link]

  • Reddit. (2018). Difference between stereoselective and enantioselective? r/chemistry. [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acidtert-Butyl Ester for the Asymmetric Synthesis ofα-Alkyl Serines. Request PDF. [Link]

  • Google Patents. (n.d.). US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine.
  • PubMed. (2018). Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters. Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]

  • RSC Publishing. (2020). An asymmetric biomimetic aldol reaction of glycinate with aliphatic aldehydes for efficient synthesis of chiral β-hydroxy-α-amino acid esters. Organic Chemistry Frontiers. [Link]

  • University of Liverpool. (n.d.). Asymmetric Synthesis. [Link]

  • Wiley Online Library. (2022). Synthesis of 3‐Phenylserine by a Two‐enzyme Cascade System with PLP Cofactor. ChemCatChem, 14(14), e202200407. [Link]

  • ScienceOpen. (n.d.). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]

  • Ooi, T. (2007). Cinchona-Derived Chiral Phase-Transfer Catalysts for Amino Acid Synthesis. In Asymmetric Phase Transfer Catalysis. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 11(11), 1367. [Link]

  • ResearchGate. (1983). Organometallic catalysis in asymmetric synthesis. PDF. [Link]

  • Hilaris Publisher. (n.d.). A Medicinal Chemist's Guide to Asymmetric Organocatalysis. [Link]

  • MDPI. (2021). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. Molecules, 26(22), 6899. [Link]

  • PubMed Central. (2020). Asymmetric Synthesis of Axially Chiral C−N Atropisomers. Angewandte Chemie International Edition, 59(4), 1354-1372. [Link]

  • PubMed. (2024). Asymmetric phase-transfer catalysis. Nature Reviews Chemistry, 8(11), 851-869. [Link]

  • Wiley Online Library. (2022). Multi‐enzyme cascade for sustainable synthesis of L‐threo‐phenylserine by modulating aldehydes inhibition and product precipitation. Biotechnology and Bioengineering, 119(9), 2537-2547. [Link]

  • Frontiers. (2021). Catalytic Asymmetric Synthesis of Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 700085. [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 295. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical Sciences. [Link]

  • MDPI. (2023). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. International Journal of Molecular Sciences, 24(23), 16900. [Link]

  • ResearchGate. (n.d.). Asymmetric Organocatalysis. Request PDF. [Link]

Sources

Technical Support Center: Overcoming Low Enantiomeric Excess in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to low enantiomeric excess (ee) in their synthetic endeavors. Here, you will find practical, field-tested advice grounded in established scientific principles to help you optimize your chiral syntheses and achieve your desired stereochemical purity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during asymmetric synthesis.

Q1: What is enantiomeric excess (ee) and why is it a critical parameter?

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other.[1] It is calculated as:

ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100

In drug development, achieving high ee is paramount because different enantiomers of a chiral drug can have vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[2] A classic example is thalidomide, where one enantiomer was effective against morning sickness, while the other was teratogenic.[2]

Q2: My reaction has a low ee. What are the most common initial factors I should investigate?

When faced with a low ee, a systematic approach is crucial. The most common initial factors to investigate are:

  • Catalyst Integrity: Ensure the chiral catalyst or ligand has not degraded or racemized.

  • Reaction Conditions: Temperature, pressure, and reaction time can significantly impact enantioselectivity.

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can interfere with the chiral induction process.

  • Substrate Suitability: The structure of the substrate itself can dramatically influence the outcome of an asymmetric reaction.[3]

Q3: How do I accurately determine the enantiomeric excess of my product?

Accurate determination of ee is fundamental to optimizing any asymmetric synthesis. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to separate enantiomers.[4][5]

  • Chiral Gas Chromatography (GC): Similar to HPLC but for volatile compounds, using a chiral stationary phase.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.[6]

It's important to note that older methods like polarimetry can be less accurate and require a known standard of the pure enantiomer.[6]

Troubleshooting Guides

This section provides in-depth, issue-specific guidance for common challenges in chiral synthesis.

Guide 1: Poor Enantioselectivity in a Catalytic Asymmetric Reaction

Low ee in a catalytic reaction is a frequent challenge. The following steps provide a systematic approach to troubleshooting and optimization.

Potential Cause 1: Suboptimal Reaction Temperature

  • Causality: The activation energies for the formation of the two enantiomers are different. Temperature affects the reaction kinetics, and a non-optimal temperature can lead to a reduced difference in these activation energies, resulting in lower enantioselectivity. Lowering the temperature often increases the energetic differentiation between the diastereomeric transition states, favoring the formation of one enantiomer.[7]

  • Troubleshooting Protocol:

    • Initial Reaction: Run the reaction at the temperature specified in the literature or a standard starting point (e.g., room temperature).

    • Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C).

    • Analysis: Carefully analyze the ee of the product from each reaction using a validated chiral HPLC or GC method.

    • Optimization: Identify the temperature that provides the best balance of reaction rate and enantioselectivity.

Potential Cause 2: Inappropriate Solvent Choice

  • Causality: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies. Solvent polarity, viscosity, and coordinating ability can all play a role in stabilizing or destabilizing the diastereomeric transition states that lead to the different enantiomers.

  • Troubleshooting Protocol:

    • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities and coordinating properties (e.g., toluene, THF, dichloromethane, acetonitrile).

    • Data Analysis: Quantify the yield and ee for each solvent.

    • Selection: Choose the solvent that provides the highest enantioselectivity.

SolventDielectric Constant (20°C)Observed ee (%)
Toluene2.485
THF7.672
Dichloromethane9.165
Acetonitrile37.540
A hypothetical example of solvent effects on ee.

Potential Cause 3: Catalyst or Ligand Degradation/Purity

  • Causality: The chiral catalyst is the heart of the asymmetric transformation. If the catalyst or its chiral ligand is not enantiomerically pure, or if it degrades under the reaction conditions, the ee of the product will be compromised.

  • Troubleshooting Protocol:

    • Purity Check: Verify the enantiomeric purity of the incoming catalyst/ligand using an appropriate analytical technique (e.g., chiral HPLC).

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) if the catalyst is sensitive to air or moisture.

    • Fresh Catalyst: If in doubt, use a fresh batch of the catalyst or ligand.

Troubleshooting_Catalytic_Reaction start Low ee in Catalytic Reaction temp Optimize Temperature start->temp Is temp optimized? start->temp No solvent Screen Solvents temp->solvent Yes temp->solvent No catalyst Check Catalyst Purity solvent->catalyst Yes solvent->catalyst No high_ee High ee Achieved catalyst->high_ee Yes

Caption: Troubleshooting workflow for low ee in catalytic reactions.

Guide 2: Difficulty in Resolving Enantiomers by Chiral HPLC

Achieving good separation of enantiomers is critical for accurate ee determination and for preparative purification.

Potential Cause 1: Incorrect Chiral Stationary Phase (CSP)

  • Causality: Chiral recognition on a CSP is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase. If the chosen CSP does not have the appropriate complementary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the analyte, no separation will occur.[5] Polysaccharide-based columns are a popular first choice for screening.[2]

  • Troubleshooting Protocol:

    • Column Screening: Screen a set of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based, Pirkle-type).

    • Mobile Phase Screening: For each column, test a standard set of mobile phases (e.g., hexane/isopropanol for normal phase, acetonitrile/water for reversed phase).

    • Selection: Identify the column and mobile phase combination that shows baseline separation.

Potential Cause 2: Suboptimal Mobile Phase Composition

  • Causality: The composition of the mobile phase affects the retention and selectivity of the separation. The strength of the organic modifier and the presence of additives can significantly alter the interactions between the enantiomers and the CSP.[8][9]

  • Troubleshooting Protocol:

    • Modifier Optimization: Once a suitable column and modifier are identified, fine-tune the ratio of the mobile phase components to optimize resolution.

    • Additive Screening: For acidic or basic analytes, add small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase to improve peak shape and resolution.[9]

Mobile Phase (Hexane:IPA)Additive (0.1%)Resolution (Rs)
90:10None1.2
80:20None0.8
90:10TFA1.8
90:10DEA0.5
A hypothetical example of mobile phase optimization.

Potential Cause 3: On-Column Racemization

  • Causality: Some molecules can interconvert between their enantiomeric forms under the chromatographic conditions, leading to peak broadening and a plateau between the two enantiomer peaks.[9] This is more common for compounds with a low barrier to racemization.

  • Troubleshooting Protocol:

    • Lower Temperature: Run the separation at a lower temperature (e.g., 10°C or 0°C) to slow down the rate of interconversion.[9]

    • Change Mobile Phase: Switch to a different mobile phase system that may not promote racemization.

HPLC_Optimization start Poor HPLC Resolution csp Screen Chiral Stationary Phases (CSPs) start->csp mobile_phase Optimize Mobile Phase Composition csp->mobile_phase Initial separation observed temp_flow Adjust Temperature and Flow Rate mobile_phase->temp_flow Fine-tuning required good_resolution Baseline Resolution Achieved temp_flow->good_resolution

Caption: Decision tree for optimizing chiral HPLC separations.

References

  • Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms ; Journal of the American Chemical Society; [Link]

  • Asymmetric-Synthesis ; Encyclopedia of Inorganic and Bioinorganic Chemistry; [Link]

  • Common sources of mistake in organic synthesis ; Reddit; [Link]

  • Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms ; National Institutes of Health; [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas ; SciSpace; [Link]

  • Optimization of chiral separations in HPLC ; ResearchGate; [Link]

  • Asymmetric reactions_synthesis ; SlidePlayer; [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques ; SCIREA; [Link]

  • Factors Affecting Enantioselectivity: Allosteric Effects ; ResearchGate; [Link]

  • Frozen Solution-Mediated Asymmetric Synthesis: Control of Enantiomeric Excess ; ACS Publications; [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization ; Regis Technologies; [Link]

  • What Are Common Mistakes In Chemistry Synthesis Reactions? ; YouTube; [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids ; National Institutes of Health; [Link]

  • Chiral HPLC Separations ; Phenomenex; [Link]

  • The Significance of Chirality in Drug Design and Development ; National Institutes of Health; [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids ; Royal Society of Chemistry; [Link]

  • Determination of enantiomeric excess ; University of Bath; [Link]

  • What Are Common Mistakes When Assigning R And S Configuration? ; YouTube; [Link]

  • On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3 ; Digital CSIC; [Link]

  • Playing with Selectivity for Optimal Chiral Separation ; LCGC International; [Link]

  • Enzymatic strategies for asymmetric synthesis ; National Institutes of Health; [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds ; Royal Society of Chemistry; [Link]

  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity ; MDPI; [Link]

  • Question about asymmetric synthesis. ; Reddit; [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of (2R,3S)-3-Phenylisoserine Ethyl Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of key chiral intermediates is a cornerstone of successful pharmaceutical manufacturing. (2R,3S)-3-Phenylisoserine ethyl ester, a critical side-chain precursor for the potent anticancer agent Paclitaxel (Taxol) and its analogues, presents a significant synthetic challenge due to the presence of two contiguous stereocenters. This guide provides an in-depth, objective comparison of three prominent synthetic routes to this valuable compound, offering insights into the experimental rationale and providing actionable protocols to inform your research and development endeavors.

Introduction: The Significance of the Taxol Side Chain

The biological activity of Paclitaxel is intrinsically linked to the precise stereochemistry of its C-13 side chain. The (2R,3S) configuration of the 3-phenylisoserine moiety is essential for its tubulin-binding and microtubule-stabilizing effects, which ultimately lead to cell cycle arrest and apoptosis in cancer cells. Consequently, the development of robust, scalable, and stereocontrolled syntheses of this side chain is of paramount importance in the pharmaceutical industry. This guide will dissect and compare three distinct and effective strategies:

  • Classical Resolution of a Racemic Mixture: A traditional yet reliable method involving the separation of a desired enantiomer from a racemic precursor.

  • Sharpless Asymmetric Aminohydroxylation: A modern, elegant catalytic approach for the direct and highly stereoselective introduction of the amino and hydroxyl functionalities.

  • Enzymatic Kinetic Resolution: A green and highly selective biocatalytic method that leverages the stereospecificity of enzymes.

Each of these routes offers a unique set of advantages and disadvantages in terms of efficiency, cost, scalability, and environmental impact. The following sections will provide a detailed examination of each methodology, supported by experimental data and protocols.

Route 1: Classical Resolution of Racemic threo-3-Phenylisoserine Amide

This approach relies on the initial non-stereoselective synthesis of a racemic intermediate, followed by the physical separation of the desired diastereomeric salt formed with a chiral resolving agent. This method, while multi-step, is often favored for its reliability and the use of relatively inexpensive starting materials.

Strategic Rationale

The core principle of this route is the formation of diastereomeric salts with distinct physical properties, most notably solubility, allowing for their separation by fractional crystallization. The racemic threo-3-phenylisoserine amide is an ideal precursor for resolution as the amide functionality is relatively stable and the free amino group can readily form salts with chiral acids. (-)-Dibenzoyltartaric acid is a commonly employed resolving agent due to its commercial availability and ability to form well-defined crystalline salts.

Experimental Protocol

Step 1: Synthesis of Racemic threo-3-Phenylisoserine Amide

This is typically achieved through the ammonolysis of a racemic cis-3-phenylglycidic acid methyl ester, which can be prepared via a Darzens condensation of benzaldehyde and a haloacetate.

Step 2: Diastereomeric Salt Formation and Resolution [1]

  • Suspend racemic threo-3-phenylisoserine amide (120.0 g, 0.67 mol) and (-)-dibenzoyltartaric acid (240.1 g, 0.67 mol) in ethanol (1080.0 g).

  • Reflux the suspension for 2 hours.

  • Cool the mixture to room temperature and stir for an additional 60 minutes.

  • Filter the resulting precipitate, wash with ethanol (400.0 g), and dry under vacuum at 50°C. This affords the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt. (Yield: 180.6 g, 50%).

Step 3: Liberation of the Free Amide [1]

  • Suspend the diastereomeric salt (180.6 g, 0.34 mol) in ethanol (535.0 g) and heat to 42°C.

  • Slowly add concentrated hydrochloric acid (32%, 46.2 g) while maintaining the temperature at approximately 45°C.

  • After the addition, cool the mixture to 0°C over 1 hour and stir for another hour.

  • Filter the product, wash with ethanol (100.0 g), and dry under vacuum at 80°C to yield (2R,3S)-3-phenylisoserine amide hydrochloride. (Yield: 60.5 g, 82.0%).

Step 4: Esterification to this compound

  • Suspend (2R,3S)-3-phenylisoserine amide hydrochloride in a suitable excess of ethanol.

  • Introduce a catalytic amount of a strong acid (e.g., sulfuric acid or gaseous HCl).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, neutralize the excess acid and remove the solvent under reduced pressure.

  • The crude product is then purified by crystallization or chromatography to yield the final this compound.

Causality and Scientific Integrity

The success of this route hinges on the difference in solubility between the two diastereomeric salts. The specific interactions (hydrogen bonding, van der Waals forces) between the chiral resolving agent and each enantiomer of the racemic amide lead to the formation of a less soluble salt, which preferentially crystallizes out of solution. The subsequent steps are standard organic transformations, with the esterification being an acid-catalyzed process that proceeds without affecting the established stereocenters. The high yields in the salt liberation and the established nature of the esterification make this a robust and reproducible method.

Advantages and Disadvantages
  • Advantages:

    • Utilizes relatively inexpensive starting materials and reagents.

    • The methodology is well-established and highly reliable.

    • Can be scaled up for industrial production.

  • Disadvantages:

    • The theoretical maximum yield for the resolution step is 50%.

    • Requires the use of a stoichiometric amount of a chiral resolving agent, which can be expensive.

    • The process is multi-step and can be labor-intensive.

Workflow Diagram

Classical Resolution cluster_0 Synthesis of Racemic Precursor cluster_1 Resolution cluster_2 Final Product Formation Racemic Phenylisoserine Amide Racemic Phenylisoserine Amide Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Phenylisoserine Amide->Diastereomeric Salt Formation (-)-DBTA Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Liberation of Amide Liberation of Amide Fractional Crystallization->Liberation of Amide Esterification Esterification Liberation of Amide->Esterification EtOH, H+ (2R,3S)-Ester (2R,3S)-Ester Esterification->(2R,3S)-Ester

Caption: Workflow for the Classical Resolution Route.

Route 2: Sharpless Asymmetric Aminohydroxylation

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful and elegant method for the direct, catalytic, and enantioselective synthesis of 1,2-amino alcohols from alkenes. This reaction has become a cornerstone of modern asymmetric synthesis due to its high efficiency and predictability.

Strategic Rationale

This route utilizes the ability of a chiral osmium catalyst to deliver both an amino and a hydroxyl group across the double bond of an alkene substrate, such as ethyl cinnamate, in a single step with high control over both regio- and stereoselectivity. The stereochemical outcome is dictated by the choice of the chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).

Experimental Protocol

A representative protocol for the Sharpless Asymmetric Aminohydroxylation of a cinnamate ester is as follows:

  • In a reaction vessel, prepare a 1:1 mixture of t-butanol and water.

  • Add the nitrogen source (e.g., a chloramine-T derivative), potassium osmate(VI) dihydrate (catalyst), and the chiral ligand (e.g., (DHQ)₂PHAL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0°C.

  • Add a solution of ethyl cinnamate in the t-butanol/water solvent system to the cooled catalyst mixture with vigorous stirring.

  • Allow the reaction to proceed at 0°C until completion (monitored by TLC or HPLC).

  • Upon completion, quench the reaction with a reducing agent such as sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the N-protected this compound. The protecting group can then be removed in a subsequent step.

For the synthesis of the Taxol side chain, a study using isopropyl cinnamate with the (DHQ)₂PHAL ligand reported a yield of 83% and an enantiomeric excess of >99%.[2]

Causality and Scientific Integrity

The stereoselectivity of the Sharpless AA reaction arises from the formation of a chiral complex between the osmium catalyst and the cinchona alkaloid-derived ligand.[3] This chiral complex creates a binding pocket that preferentially accommodates one face of the alkene substrate, leading to a highly enantioselective addition of the osmium-imido species. The reaction is believed to proceed through a [3+2] cycloaddition mechanism, followed by hydrolysis of the resulting osma-azaglycolate intermediate to release the amino alcohol product and regenerate the catalyst.[2][3] The choice of ligand ((DHQ)₂-based vs. (DHQD)₂-based) determines which enantiomer of the product is formed.

Advantages and Disadvantages
  • Advantages:

    • Direct and highly stereoselective introduction of both the amino and hydroxyl groups in a single step.

    • Catalytic in osmium, although it is a toxic and expensive metal.

    • High enantiomeric excesses (>99% ee) are often achievable.[2]

    • The stereochemical outcome is predictable based on the choice of chiral ligand.

  • Disadvantages:

    • Osmium tetroxide and its derivatives are highly toxic and volatile, requiring careful handling.

    • The nitrogen source and chiral ligands can be expensive.

    • Regioselectivity can be an issue with certain substrates, although for cinnamates, the selectivity is generally high.[3]

Workflow Diagram

Sharpless AA Ethyl Cinnamate Ethyl Cinnamate Asymmetric Aminohydroxylation Asymmetric Aminohydroxylation Ethyl Cinnamate->Asymmetric Aminohydroxylation K2OsO2(OH)4, (DHQ)2PHAL, N-source N-Protected (2R,3S)-Ester N-Protected (2R,3S)-Ester Asymmetric Aminohydroxylation->N-Protected (2R,3S)-Ester Deprotection Deprotection N-Protected (2R,3S)-Ester->Deprotection (2R,3S)-Ester (2R,3S)-Ester Deprotection->(2R,3S)-Ester

Caption: Workflow for the Sharpless Asymmetric Aminohydroxylation Route.

Route 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the inherent stereoselectivity of enzymes to resolve racemic mixtures. Lipases are particularly versatile and widely used enzymes in organic synthesis due to their stability in organic solvents and broad substrate tolerance.

Strategic Rationale

This route involves the synthesis of a racemic mixture of the target ester, followed by selective enzymatic hydrolysis of one of the enantiomers. The enzyme, acting as a chiral catalyst, preferentially catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of the hydrolyzed acid of one configuration and the unreacted ester of the opposite configuration, which can then be separated.

Experimental Protocol

A highly effective protocol for the kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate has been reported:[4]

  • Synthesize racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate.

  • To a solution of the racemic ester in diisopropyl ether, add 0.5 equivalents of water.

  • Add the lipase from Burkholderia cepacia immobilized on diatomaceous earth (Lipase PS-IM).

  • Stir the mixture at 50°C for 3 hours, or until approximately 50% conversion is reached (monitored by HPLC).

  • After the reaction, filter off the immobilized enzyme (which can be recycled).

  • Separate the unreacted this compound from the hydrolyzed (2S,3R)-3-phenylisoserine acid. This can be achieved by extraction with an aqueous base to remove the acid, followed by purification of the ester from the organic layer.

This method has been shown to provide the desired (2R,3S)-ester with 100% ee at 50% conversion, with an excellent enantiomeric ratio (E > 200).[4]

Causality and Scientific Integrity

The success of enzymatic kinetic resolution lies in the three-dimensional structure of the enzyme's active site. This chiral environment allows the enzyme to differentiate between the two enantiomers of the substrate. The enzyme-substrate complex for one enantiomer has a much lower activation energy for the hydrolysis reaction than the complex with the other enantiomer. This difference in reaction rates allows for the selective transformation of one enantiomer. Lipases are particularly effective for this transformation due to their ability to catalyze the hydrolysis of esters. The high enantiomeric ratio (E value) is a measure of the enzyme's selectivity and is a critical parameter for a successful kinetic resolution.

Advantages and Disadvantages
  • Advantages:

    • Exceptionally high enantioselectivity (often >99% ee).

    • Mild reaction conditions (temperature, pH), which minimizes side reactions.

    • Enzymes are environmentally benign and biodegradable catalysts.

    • Immobilized enzymes can be easily recovered and reused.

  • Disadvantages:

    • The theoretical maximum yield for the desired product is 50%.

    • Enzymes can be expensive, although immobilization and reuse can mitigate this cost.

    • The reaction conditions (solvent, temperature, water content) need to be carefully optimized for each specific substrate and enzyme.

Workflow Diagram

Enzymatic Resolution cluster_0 Separation Racemic Ester Racemic Ester Kinetic Resolution Kinetic Resolution Racemic Ester->Kinetic Resolution Lipase PS-IM, H2O (2R,3S)-Ester (unreacted) (2R,3S)-Ester (unreacted) Kinetic Resolution->(2R,3S)-Ester (unreacted) (2S,3R)-Acid (hydrolyzed) (2S,3R)-Acid (hydrolyzed) Kinetic Resolution->(2S,3R)-Acid (hydrolyzed) Separation Separation (2R,3S)-Ester (unreacted)->Separation (2S,3R)-Acid (hydrolyzed)->Separation Purified (2R,3S)-Ester Purified (2R,3S)-Ester Separation->Purified (2R,3S)-Ester

Caption: Workflow for the Enzymatic Kinetic Resolution Route.

Comparative Analysis and Summary

To facilitate a direct comparison of these three synthetic strategies, the following table summarizes their key performance indicators.

FeatureClassical ResolutionSharpless Asymmetric AminohydroxylationEnzymatic Kinetic Resolution
Overall Strategy Resolution of a racemic mixtureAsymmetric synthesisKinetic resolution of a racemic mixture
Key Reagent(s) Chiral resolving agent (e.g., (-)-DBTA)Osmium catalyst, chiral ligand (e.g., (DHQ)₂PHAL)Lipase (e.g., Burkholderia cepacia)
Stereoselectivity (ee) >99% (after crystallization)>99%>99%
Theoretical Max. Yield 50% (for the resolution step)~100%50%
Reported Yield ~41% (over two steps from racemic amide)~83% (for a similar substrate)~50% (for the desired ester)
Number of Steps Multiple stepsOne key step (plus protection/deprotection)One key step (after racemic ester synthesis)
Scalability HighModerate (cost and toxicity of Os)High (especially with immobilized enzymes)
Key Considerations Labor-intensive, requires stoichiometric chiral agentToxicity of osmium, cost of catalyst and ligandRequires optimization of enzyme and conditions

Conclusion and Future Outlook

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project, including scale, cost considerations, and available expertise.

  • The Classical Resolution method remains a viable and robust option for large-scale industrial production where the cost of materials is a primary driver and the lower theoretical yield can be offset by operational efficiency.

  • The Sharpless Asymmetric Aminohydroxylation represents a highly elegant and efficient approach for producing the target molecule with excellent stereocontrol in a single chemical transformation. Its primary limitations are the cost and toxicity associated with the osmium catalyst, which may be a concern for large-scale manufacturing.

  • Enzymatic Kinetic Resolution offers an environmentally friendly and highly selective alternative. With the increasing availability of robust, immobilized enzymes, this "green" approach is becoming more economically competitive and is an excellent choice for producing material with the highest enantiopurity.

Ultimately, the selection of a synthetic route is a strategic decision that requires a careful balancing of chemical efficiency, economic viability, and environmental responsibility. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to make an informed decision that best aligns with their synthetic goals.

References

  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • The Career of K. Barry Sharpless. Macmillan Group Meeting. 2002.
  • Synthesis of the C-13 Side-Chain of Taxol. Request PDF. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. 2018;8(10):5239-5269. [Link]

  • The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]

  • Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Molecules. 2022;27(15):4783. [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. 2016;21(2):194. [Link]

  • Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester. Organic Syntheses. 1934;14:48. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

  • Synthesis and stereochemistry of ethyl (E)-3-methyl-3-phenylglycidate and (E)- and (Z)-1,3-diphenyl-2-buten-1-one oxide. The Journal of Organic Chemistry. 1979;44(18):3113-3117. [Link]

  • Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-L-tartaric acid via diastereomeric salt formation based on the Pope and Peachey method. Request PDF. [Link]

  • Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt.
  • Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate. [Link]

  • Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt.

Sources

A Comparative Guide to the Stereochemical Assignment of (2R,3S)-3-Phenylisoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise stereochemical assignment of chiral molecules is not merely an academic exercise; it is a fundamental prerequisite for ensuring safety, efficacy, and reproducibility. (2R,3S)-3-Phenylisoserine ethyl ester, a key chiral building block, presents a classic challenge in stereochemical confirmation. This guide provides an in-depth comparison of the primary analytical techniques used to definitively assign its configuration, grounded in experimental data and established methodologies.

The critical nature of this specific stereoisomer lies in its role as a precursor and building block in the synthesis of various pharmacologically active compounds. An incorrect stereochemical assignment can lead to the development of a drug with altered efficacy or, in the worst-case scenario, significant off-target toxicity. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control and regulatory compliance.

Here, we compare the most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Configuration

NMR spectroscopy, particularly ¹H NMR, is a first-line, non-destructive technique for determining the relative stereochemistry of diastereomers. The key to differentiating the (2R,3S) syn isomer from the (2R,3R) or (2S,3S) anti isomers lies in the coupling constant (³J) between the vicinal protons at the C2 and C3 positions.

The Karplus Relationship in Action

The magnitude of the ³J value is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

  • For the syn isomer (2R,3S) , the molecule tends to adopt a conformation where the C2-H and C3-H protons are gauche, resulting in a smaller coupling constant (typically 3-5 Hz) .

  • For the anti isomers , a stable conformation places these protons in an anti-periplanar arrangement, leading to a larger coupling constant (typically 7-10 Hz) .

This difference provides a clear and measurable distinction.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Identify the doublet signals corresponding to the C2-H and C3-H protons. Measure the coupling constant (J-value) between these two signals. For the (2R,3S) isomer, this value is expected to be in the lower range.

Data Comparison: Syn vs. Anti Isomers
ParameterExpected Value for (2R,3S) - synTypical Value for anti Isomers
³J (H2-H3) Coupling Constant ~ 4.4 Hz> 7.0 Hz
C2-H Chemical Shift (CDCl₃) ~ 4.4 ppm (d)Varies
C3-H Chemical Shift (CDCl₃) ~ 5.2 ppm (d)Varies

Note: Exact chemical shifts can vary based on solvent and concentration, but the coupling constant is the most reliable diagnostic parameter.

Workflow for NMR-Based Stereochemical Assignment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation cluster_result Conclusion dissolve Dissolve Ester in Deuterated Solvent (CDCl3) acquire Acquire 1H NMR Spectrum (≥400 MHz) dissolve->acquire Transfer to NMR tube identify Identify H2 & H3 Signals acquire->identify measure Measure 3J(H2,H3) Coupling Constant identify->measure compare Compare J-value to Expected Ranges measure->compare syn syn Isomer (J ≈ 3-5 Hz) compare->syn Observed J = 4.4 Hz anti anti Isomer (J ≈ 7-10 Hz) compare->anti Logic_Flow start Stereochemical Assignment Task nmr 1. 1H NMR Spectroscopy start->nmr xray 2. X-ray Crystallography (If single crystal available) nmr->xray Result: syn relative configuration (J ≈ 4.4 Hz) hplc 3. Chiral HPLC xray->hplc Result: Confirmed (2R,3S) absolute config. conclusion Confirmed (2R,3S) Configuration hplc->conclusion Result: High enantiomeric purity confirmed

A Comparative Guide to the Biological Activity of Taxol and Its Analogues for Cancer Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer chemotherapy, the taxane family of microtubule-stabilizing agents represents a cornerstone in the treatment of a multitude of solid tumors. At the forefront of this class is paclitaxel (Taxol), a natural product whose remarkable clinical success spurred the development of semi-synthetic analogues, most notably docetaxel and cabazitaxel. This guide provides an in-depth comparison of the biological activities of Taxol and these key analogues, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in experimental data. Our objective is to dissect the nuances in their mechanisms of action, cytotoxic profiles, and the molecular pathways they influence, thereby informing future research and therapeutic strategies.

The Genesis of Taxane Analogues: A Brief Overview

Taxol, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), revolutionized cancer treatment with its unique mechanism of action. Unlike other anti-mitotic agents that disrupt microtubule assembly, Taxol stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1] The clinical demand for Taxol, coupled with its limited natural supply and challenges in formulation, drove the development of its analogues. Docetaxel, the first semi-synthetic analogue, and later cabazitaxel, were engineered to improve upon the pharmacological properties of Taxol, including solubility and efficacy in resistant tumors.

Mechanism of Action: A Tale of Three Taxanes

All three taxanes—paclitaxel, docetaxel, and cabazitaxel—share a fundamental mechanism of action: they bind to the β-tubulin subunit of microtubules.[1] This binding event promotes the assembly of tubulin into microtubules and stabilizes them against depolymerization, disrupting the dynamic instability essential for mitotic spindle formation and chromosome segregation.[1] The consequence is a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately culminating in apoptotic cell death.[1]

However, subtle but significant differences in their interaction with tubulin and their cellular pharmacology contribute to their distinct clinical profiles. Docetaxel, for instance, is reported to have a higher affinity for the microtubule binding site than paclitaxel. Cabazitaxel was specifically designed to be a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multidrug resistance, giving it an advantage in treating taxane-resistant cancers.[1]

Below is a diagram illustrating the common mechanism of action of taxanes.

Taxane_Mechanism cluster_Cell Cancer Cell Taxane Taxol / Docetaxel / Cabazitaxel Microtubule Microtubule Stabilization Taxane->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: General mechanism of action for Taxol and its analogues.

Comparative Cytotoxicity: A Quantitative Analysis

The true measure of an anticancer agent's efficacy lies in its ability to kill cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for cytotoxicity. Below is a compilation of IC50 values for Taxol, docetaxel, and cabazitaxel across various cancer cell lines, as reported in peer-reviewed studies. This data highlights the differential potency of these agents.

Cell LineCancer TypeTaxol (IC50, nM)Docetaxel (IC50, nM)Cabazitaxel (IC50, nM)Reference
Prostate Cancer
PC3ProstateNot Reported~7.2Not Directly Compared[2]
DU145ProstateNot Reported~15.2Not Directly Compared[2]
LNCaPProstateNot Reported~0.78-1.06Not Directly Compared[3]
C4-2BProstateNot Reported~1.00-1.40Not Directly Compared[3]
Breast Cancer
MCF7BreastNot Reported~2.5~0.4[4]
MDA-MB-231BreastVariesVariesNot Reported[5]
ZR75-1BreastVariesVariesNot Reported[5]
SK-BR-3BreastVariesNot ReportedNot Reported[6]
T-47DBreastVariesNot ReportedNot Reported[6]
Lung Cancer
H460LungNot Reported~1.41 (2D), ~76.27 (3D)Not Reported[7]
A549LungNot Reported~1.94 (2D), ~118.11 (3D)Not Reported[7]
H1650LungNot Reported~2.70 (2D), ~81.85 (3D)Not Reported[7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, drug exposure time). The data presented here is for comparative purposes and is extracted from the cited literature. "Not Reported" indicates that the specific value was not found in the cited sources during the literature search for a direct comparison.

Delving Deeper: Apoptotic Signaling Pathways

The induction of apoptosis is a critical downstream effect of taxane-induced mitotic arrest. While the endpoint is the same, the signaling cascades engaged by each analogue can differ, influencing their efficacy in different cellular contexts.

Taxanes are known to modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. Docetaxel, for example, has been shown to attenuate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] A comparative study in androgen-independent prostate cancer cells found that cabazitaxel induced a higher Bax/Bcl-2 ratio and greater caspase-3 activity compared to both docetaxel and paclitaxel, suggesting a more potent induction of apoptosis.[8]

Furthermore, taxanes can influence various signaling pathways that impact cell survival and death. Cabazitaxel has been shown to inhibit the PI3K/AKT pathway, a critical pro-survival signaling cascade.[1] The diagram below illustrates a synthesized view of the apoptotic signaling pathways influenced by these taxanes.

Apoptotic_Pathways cluster_Signal Apoptotic Signaling Taxanes Taxol / Docetaxel / Cabazitaxel Microtubule_Stab Microtubule Stabilization Taxanes->Microtubule_Stab G2M_Arrest_Apoptosis G2/M Arrest Microtubule_Stab->G2M_Arrest_Apoptosis Bcl2_Family Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) G2M_Arrest_Apoptosis->Bcl2_Family PI3K_AKT PI3K/AKT Pathway (Inhibition by Cabazitaxel) G2M_Arrest_Apoptosis->PI3K_AKT Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Bcl2_Family->Caspase_Activation Apoptosis_Outcome Apoptosis Caspase_Activation->Apoptosis_Outcome PI3K_AKT->Apoptosis_Outcome contributes to

Caption: Apoptotic pathways modulated by taxanes.

Experimental Protocols: Assessing Biological Activity

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two key assays used to evaluate the biological activity of taxanes.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Workflow Diagram:

MTT_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Taxanes (serial dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze Tubulin_Workflow Prepare Prepare reaction mix on ice: - Tubulin - GTP - Polymerization Buffer Add_Compound Add Taxane or Control Prepare->Add_Compound Transfer Transfer to pre-warmed 37°C microplate Add_Compound->Transfer Measure Measure Absorbance (340 nm) kinetically over 60 min Transfer->Measure Analyze_Curve Analyze Polymerization Curve Measure->Analyze_Curve

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., >99% pure bovine tubulin), GTP, and a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Add the desired concentration of Taxol, docetaxel, cabazitaxel, or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C 96-well plate.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization kinetics (lag time, rate of polymerization, and maximal polymer mass) between the different taxanes and the control. Taxanes will typically show a faster rate of polymerization and a higher maximal absorbance compared to the control.

Concluding Remarks for the Research Professional

The development of docetaxel and cabazitaxel has significantly expanded the therapeutic arsenal against cancer, offering alternatives to Taxol with improved properties. While their core mechanism of action is conserved, this guide has highlighted key differences in their cytotoxic potency and their influence on apoptotic signaling pathways. Cabazitaxel's efficacy in taxane-resistant tumors, attributed to its poor affinity for P-gp and potent induction of apoptosis, underscores the value of continued structure-activity relationship studies in cancer drug development.

The provided experimental protocols offer a robust framework for researchers to further dissect the comparative biological activities of these and other novel anti-mitotic agents. A thorough understanding of these nuances is paramount for the rational design of next-generation microtubule-targeting drugs and for the development of personalized cancer therapies.

References

  • Abdel-Magid, A. F. (2013). Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel. ACS Medicinal Chemistry Letters, 4(10), 925-926. [Link]

  • Uysal, T., et al. (2020). Cabazitaxel exhibits more favorable molecular changes compared to other taxanes in androgen-independent prostate cancer cells. Journal of Biochemical and Molecular Toxicology, 34(11), e22542. [Link]

  • Fizazi, K., et al. (2021). Patient Preference Between Cabazitaxel and Docetaxel for First-line Chemotherapy in Metastatic Castration-resistant Prostate Cancer (CABADOC): A Randomized, Open-label, Crossover Phase 3b Study. European Urology, 80(3), 323-331. [Link]

  • Mita, A. C., et al. (2009). Antiproliferative Mechanism of Action of the Novel Taxane Cabazitaxel as Compared with the Parent Compound Docetaxel in MCF7 Breast Cancer Cells. Clinical Cancer Research, 15(3), 786-793. [Link]

  • Vrignaud, P., et al. (2013). Preclinical Antitumor Activity of Cabazitaxel, a Semisynthetic Taxane Active in Taxane-Resistant Tumors. Clinical Cancer Research, 19(11), 2973-2983. [Link]

  • Gao, C., et al. (2022). Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway. Frontiers in Pharmacology, 12, 789493. [Link]

  • McCarroll, J. A., et al. (2015). Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance. Oncotarget, 6(34), 35848-35860. [Link]

  • St. George, M., et al. (2015). Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells. PLoS ONE, 10(6), e0129168. [Link]

  • Gaskin, D. J., et al. (2023). Taxol acts differently on different tubulin isotypes. eLife, 12, e84726. [Link]

  • Lamont, F. R., et al. (2020). Molecular Profiling of Docetaxel-Resistant Prostate Cancer Cells Identifies Multiple Mechanisms of Therapeutic Resistance. Cancers, 12(10), 2795. [Link]

  • Ozkan, I., et al. (2018). AlgiMatrix™ Based 3D Cell Culture System as an In-Vitro Tumor Model for Anticancer Studies. Journal of Cancer Science & Therapy, 10(11), 328-335. [Link]

  • De Luca, L., et al. (2022). Identification of Promising Drug Candidates against Prostate Cancer through Computationally-Driven Drug Repurposing. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Prota, A. E., et al. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e82056. [Link]

  • Popat, S., et al. (2018). Taxanes for advanced non-small cell lung cancer. Cochrane Database of Systematic Reviews, (1). [Link]

  • St George, M., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLoS ONE, 10(6), e0129168. [Link]

  • Galsky, M. D., et al. (2012). βIII-tubulin enhances efficacy of cabazitaxel as compared with docetaxel. Cancer Research, 72(6), 1438-1446. [Link]

  • Sabzichi, M., et al. (2016). Combined Treatment with Stattic and Docetaxel Alters the Bax/ Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells. Asian Pacific Journal of Cancer Prevention, 17(S3), 153-157. [Link]

  • Festuccia, C., et al. (2016). Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer. Oncotarget, 7(22), 32686-32703. [Link]

  • Ferlini, C., et al. (2013). βIII-tubulin enhances efficacy of cabazitaxel as compared with docetaxel. Cancer Research, 73(10), 3113-3123. [Link]

  • Gravina, G. L., et al. (2017). Fig. 2 -Effect of docetaxel treatment on CXCR2/BCL-2 axis regulation. ResearchGate. [Link]

  • Wang, L., et al. (2019). The IC 50 values of four anticancer agents in human lung cancer cells. ResearchGate. [Link]

  • Kékesi, L., et al. (2022). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 23(14), 7793. [Link]

  • Koutova, D., et al. (2022). IC50 values of 30, 31, 32, and 33 in different cell lines. ResearchGate. [Link]

  • Rossi, A., et al. (2010). Taxanes as first-line therapy for advanced non-small cell lung cancer: a systematic review and practice guideline. Journal of the National Cancer Institute, 102(23), 1787-1799. [Link]

  • Di Lorenzo, G., et al. (2021). Combined Therapies with Taxane-Based Chemotherapeutic Drugs in Prostate Cancer: Novel Insights and Future Directions. Cancers, 13(16), 4153. [Link]

  • Vidal-Giménez, F., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(7), 1888. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for (2R,3S)-3-Phenylisoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical purity of (2R,3S)-3-Phenylisoserine ethyl ester, a critical precursor in the synthesis of prominent taxane-based chemotherapeutic agents like Taxol™ and Taxotere™, is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison and cross-validation framework for two orthogonal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. We will explore the fundamental principles, present detailed experimental protocols, and compare validation data to establish a robust, self-validating system for the comprehensive characterization of this chiral intermediate. This document is intended for researchers, analytical scientists, and drug development professionals who require high-confidence analytical data for regulatory submission and quality control.

Introduction: The Imperative of Stereochemical Fidelity

This compound possesses two chiral centers, giving rise to four possible stereoisomers. The desired (2R,3S) configuration is the specific building block required for the semi-synthesis of paclitaxel and docetaxel. The other stereoisomers—(2S,3R), (2R,3R), and (2S,3S)—are considered impurities. Because stereoisomers can have vastly different pharmacological and toxicological profiles, regulatory bodies mandate rigorous control and quantification of the complete stereoisomeric profile of any chiral drug substance or intermediate.

The Cross-Validation Workflow: An Integrated Approach

A robust analytical strategy does not rely on a single technique but rather integrates the strengths of multiple methods to create a self-reinforcing data package. The workflow below illustrates how Chiral HPLC and NMR Spectroscopy are used in concert to provide a comprehensive and validated assessment of this compound.

Cross_Validation_Workflow cluster_0 Method 1: Chiral HPLC cluster_1 Method 2: NMR Spectroscopy Sample Sample of (2R,3S)-3- Phenylisoserine Ethyl Ester HPLC_Protocol Execute Chiral HPLC Protocol Sample->HPLC_Protocol NMR_Protocol Execute ¹H NMR Protocol Sample->NMR_Protocol HPLC_Data Quantitative Data: - Purity (% Area) - Enantiomeric Excess (ee%) - Diastereomeric Excess (de%) HPLC_Protocol->HPLC_Data Comparative_Analysis Comparative Analysis & Cross-Validation HPLC_Data->Comparative_Analysis NMR_Data Qualitative & Quantitative Data: - Structural Confirmation - Diastereomeric Ratio (via Integration) - Impurity Identification NMR_Protocol->NMR_Data NMR_Data->Comparative_Analysis Validated_Result Final Validated Certificate of Analysis Comparative_Analysis->Validated_Result

Sources

Benchmarking C-N Cross-Coupling Protocols: Palladium vs. Metallaphotoredox in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the formation of C(sp²)–N bonds is ubiquitous. For decades, Palladium-catalyzed Buchwald-Hartwig amination has been the gold standard.[1] However, the emergence of metallaphotoredox catalysis (merging Nickel catalysis with photoredox cycles) challenges this dominance, particularly for sp³-hybridized nucleophiles and high-throughput parallel synthesis.

This guide objectively benchmarks these two methodologies. We move beyond simple yield comparisons to analyze the mechanistic causality of failure modes, operational scalability, and sustainability metrics (Process Mass Intensity).

Mechanistic Divergence: Thermal vs. Radical Manifolds

To benchmark these methods effectively, one must understand the distinct activation modes that dictate their scope.

  • Protocol A (Buchwald-Hartwig): Relies on a thermal two-electron pathway. Success depends heavily on the ancillary ligand (e.g., biaryl phosphines like BrettPhos) to facilitate oxidative addition and prevent

    
    -hydride elimination. It struggles with sterically hindered bases and often requires elevated temperatures (
    
    
    
    C).
  • Protocol B (Metallaphotoredox): Operates via Single Electron Transfer (SET). The photocatalyst (Ir or Ru) harvests light to generate radicals or modulate the oxidation state of the Nickel catalyst. This allows for room-temperature activation and the coupling of difficult alkyl substrates via radical capture, bypassing high-energy transition states associated with Pd-catalysis.

Visualization: Mechanistic Topology

The following diagram contrasts the linear thermal cycle of Palladium with the convergent dual-cycle of Metallaphotoredox.

MechanismComparison cluster_Pd Protocol A: Pd Thermal Cycle cluster_Ni Protocol B: Ni/Ir Photoredox Pd0 Pd(0)L PdII_Ox Pd(II)-Ar-X Pd0->PdII_Ox Oxidative Add. PdII_Amine Pd(II)-Amine PdII_Ox->PdII_Amine Base/Amine PdII_Amine->Pd0 Regeneration Product_Pd C-N Product PdII_Amine->Product_Pd Reductive Elim. Ir_GS Ir(III) Ground Ir_Exc *Ir(III) Excited Ir_GS->Ir_Exc hv (Blue LED) Ir_Red Ir(II) Ir_Exc->Ir_Red SET (Amine oxid) Ir_Red->Ir_GS SET to Ni Ni0 Ni(0) NiII Ni(II)-Ar Ni0->NiII Oxidative Add. NiIII Ni(III)-Ar-N NiII->NiIII Radical Capture NiIII->Ni0 Reductive Elim.

Caption: Comparison of Pd(0)/Pd(II) thermal cycle vs. the convergent Ni/Ir dual catalytic cycle driven by SET.

Experimental Protocols

Protocol A: Pd-Catalyzed Amination (The Established Standard)

Why this protocol: Uses a third-generation Buchwald precatalyst (Pd-G3/G4) to ensure rapid initiation and air stability during setup.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1-2 mol%) - Selected for general broad scope.

  • Base: NaOtBu (1.5 equiv) - Strong base required for deprotonation.

  • Solvent: 1,4-Dioxane (0.2 M).

Workflow:

  • Charge: Add aryl halide, amine, and base to a vial equipped with a stir bar.

  • Catalyst Addition: Add XPhos Pd G4. (Solid handling is permissible in air, but rapid sealing is required).

  • Inerting: Seal vial and purge with Nitrogen for 5 minutes. Critical: Oxygen poisons Pd(0) intermediates.

  • Reaction: Heat to 100 °C for 12 hours.

  • Workup: Dilute with EtOAc, filter through Celite/Silica pad to remove Pd black.

Protocol B: Metallaphotoredox Amination (The Challenger)

Why this protocol: Based on the MacMillan/Merck protocols. It utilizes an Ir photocatalyst to modulate the Ni oxidation state, allowing the reaction to proceed at room temperature.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%) - High triplet energy for efficient SET.

  • Metal Catalyst: NiCl2(glyme) (5 mol%) + dtbbpy ligand (5 mol%).

  • Base: DABCO (1.5 equiv) - Soluble organic base, milder than NaOtBu.

  • Solvent: DMA (Dimethylacetamide).

Workflow:

  • Solution Prep: Prepare a stock solution of NiCl2(glyme) and ligand in DMA. Sonication may be required.

  • Charge: Add aryl halide, amine, photocatalyst, and base to the vial. Add Ni-stock solution.

  • Degassing (CRITICAL): Sparge with Argon for 15 minutes.

    • Causality: Oxygen is a triplet diradical that quenches the excited state of the Iridium photocatalyst (

      
      ) at diffusion-controlled rates, completely shutting down the cycle.
      
  • Irradiation: Place in a photoreactor (Blue LED, ~450 nm) with fan cooling to maintain ~25 °C. Irradiate for 8-12 hours.

  • Workup: Dilute with brine/EtOAc. Note: Ni salts can chelate product; an EDTA wash is recommended.

Benchmarking Data & Metrics

The following data summarizes performance across a "Informers Library" (diverse structural motifs) and sustainability metrics.

Performance Comparison
FeatureProtocol A (Pd-Buchwald)Protocol B (Ni-Photoredox)Analysis
Electron-Deficient Aryl Chlorides Excellent (95% Yield) Good (80% Yield)Pd oxidative addition is fast; Ni requires stabilization.
Sterically Hindered Amines Poor (<30% Yield)Good (75% Yield) Ni pathway involves radical capture, less sensitive to sterics than Pd-amine binding.
Base-Sensitive Substrates Fails (requires strong base)Excellent Photoredox uses milder bases (DABCO/TMG), preserving esters/lactones.
Scalability (Batch) Excellent (kg scale)Challenging (g scale)Light penetration (Beer-Lambert law) limits batch size for photoredox.
Process Mass Intensity (PMI) ~15-25~40-60Photoredox often requires high dilution (0.05 M) for light penetration, increasing solvent waste.
Sustainability Calculation (PMI)

PMI is the primary metric for green chemistry benchmarking.



  • Pd Protocol: Higher concentration (0.5 M) leads to lower solvent use

    
    Lower PMI .
    
  • Photo Protocol: High dilution (0.02 - 0.1 M) required to prevent "blacking out" the reactor

    
    Higher PMI .
    

Decision Matrix: Selecting the Right Method

Do not default to the newest method. Use this logic flow to determine the optimal route for your specific substrate.

DecisionTree Start Start: C-N Coupling Target BaseCheck Is substrate base-sensitive? (e.g., esters, chiral centers) Start->BaseCheck StericCheck Is the amine sterically hindered? BaseCheck->StericCheck No Result_Photo Use Ni/Ir Photoredox BaseCheck->Result_Photo Yes ScaleCheck Target Scale > 100g? StericCheck->ScaleCheck No StericCheck->Result_Photo Yes Result_Pd Use Pd-Buchwald ScaleCheck->Result_Pd Yes (Batch) Result_Flow Use Photoredox in FLOW ScaleCheck->Result_Flow No (or use Flow)

Caption: Logic flow for selecting between Pd-thermal and Ni-photoredox based on substrate sensitivity and scale.

References

  • Mechanistic Analysis of Metallaphotoredox C-N Coupling Source: Princeton University / Macmillan Group URL:[Link]

  • Aryl Amination Using Ligand-Free Ni(II) Salts and Photoredox Catalysis Source: Science (2016) URL:[2][3][4][Link]

  • The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition (2019) URL:[Link]

  • Process Mass Intensity (PMI) Calculator & Metrics Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

Sources

Safety Operating Guide

Navigating the Disposal of (2R,3S)-3-Phenylisoserine Ethyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of (2R,3S)-3-Phenylisoserine ethyl ester, a key intermediate in the synthesis of important therapeutic agents. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, grounded in established principles of chemical safety and hazardous waste management, is paramount. This document is designed to empower laboratory personnel to manage this chemical waste stream responsibly, ensuring the protection of both personnel and the environment.

The Precautionary Principle: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates the waste.[1][2] Given the lack of specific toxicity data for this compound, a thorough evaluation based on its chemical structure and data from similar compounds is essential.

Inferred Potential Hazards:

Based on Safety Data Sheets for structurally related amino acid esters and phenyl derivatives, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed: Similar to other amino acid esters.

  • A skin and eye irritant: A common characteristic of many organic esters and amines.

  • Harmful if inhaled: As a solid, it may form dust that can be inhaled.

  • An allergen: Some individuals may develop allergic reactions upon exposure.

RCRA Hazardous Waste Characterization:

To comply with EPA regulations, a hazardous waste determination must assess the following four characteristics[1][3]:

  • Ignitability: The propensity of the waste to catch fire.

  • Corrosivity: The ability of the waste to corrode metal.

  • Reactivity: The tendency of the waste to explode or react violently.

  • Toxicity: The potential for the waste to be harmful if ingested or absorbed.

While this compound is unlikely to be ignitable, corrosive, or reactive under standard conditions, its potential toxicity necessitates that it be managed as a hazardous waste until proven otherwise through analytical testing.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is crucial to don the appropriate Personal Protective Equipment (PPE). This is a fundamental requirement under Occupational Safety and Health Administration (OSHA) standards to minimize exposure.[4]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of solutions containing the compound or airborne dust particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the solid or if there is a risk of aerosolization.Prevents inhalation of fine powders of the compound. The necessity of respiratory protection should be determined by your institution's Chemical Hygiene Officer.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[5]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory, at or near the point of waste generation.[6] This area should be clearly marked.

  • The SAA must be under the control of the laboratory personnel generating the waste.

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.

  • Ensure the container is in good condition, free from leaks or cracks.

Step 3: Label the Waste Container

  • Label the container with the words "Hazardous Waste."

  • Clearly identify the contents: "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Note the date when the first drop of waste was added to the container.

Step 4: Accumulate the Waste

  • Place all solid waste, including contaminated consumables like weighing paper and gloves, into the designated hazardous waste container.

  • Keep the container closed at all times except when adding waste.

  • Do not mix incompatible waste streams.

Disposal Workflow: From Laboratory to Final Disposition

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Final Disposal A Waste Generation (this compound and contaminated materials) B Hazardous Waste Determination (Assume hazardous due to lack of data) A->B C Select & Label Waste Container B->C D Accumulate in Satellite Accumulation Area (SAA) C->D E Request Waste Pickup (Contact EHS) D->E F EHS Personnel Collect Waste E->F G Consolidation at Central Accumulation Area F->G H Licensed Hazardous Waste Disposal Vendor G->H I Transportation to Treatment, Storage, and Disposal Facility (TSDF) H->I J Final Treatment/Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound waste.

Spill Management: Preparedness and Response

In the event of a small spill of this compound, a prompt and safe response is critical.

Spill Kit Contents:

  • Absorbent pads or materials (e.g., vermiculite or sand)

  • Two pairs of nitrile gloves

  • Chemical splash goggles

  • A sealable plastic bag for contaminated debris

  • A dustpan and brush (for solid spills)

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, gently cover the material with a dry absorbent to prevent it from becoming airborne. For liquid spills, surround the area with absorbent pads.

  • Clean the Spill:

    • Solid: Carefully sweep the solid material into the dustpan and place it in the sealable plastic bag.

    • Liquid: Use absorbent pads to soak up the liquid, working from the outside in. Place the used pads in the sealable plastic bag.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the plastic bag.

  • Dispose of Contaminated Materials: Label the bag as "Hazardous Waste: this compound spill debris" and place it in your designated SAA for pickup.

  • Report the Incident: Inform your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

The Role of Institutional EHS

Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They are responsible for the ultimate collection, storage, and disposal of hazardous waste in compliance with all federal, state, and local regulations.[7][8] Always consult your EHS office for specific guidance and to schedule a waste pickup.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Pi Chemicals. Material Safety Data Sheet. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • Lab Manager. How to Determine and Manage Hazardous Chemical Waste in Your Lab. [Link]

  • Waters. Amino Acid Standard - Safety Data Sheet. [Link]

  • precisionFDA. 3-PHENYLISOSERINE, (2R,3S)-. [Link]

  • Indiana Department of Environmental Management. Understanding the Hazardous Waste Determination Process. [Link]

  • US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • University of Maryland. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]

  • MedPro Disposal. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • MCF Environmental Services. How To Make a Hazardous Waste Determination. [Link]

  • University of California, Berkeley, College of Chemistry. H&S Section 6: Hazardous Materials Recycling & Disposal. [Link]

  • GL Sciences Inc. SAFETY DATA SHEET_5020-0035 InertSustain Phenyl. [Link]

  • Carl ROTH. Safety Data Sheet: Triphenylphosphine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.